molecular formula C9H5ClN2O3 B12980627 2-Chloro-5-(3-nitrophenyl)oxazole

2-Chloro-5-(3-nitrophenyl)oxazole

Cat. No.: B12980627
M. Wt: 224.60 g/mol
InChI Key: KWEAEMLVTSBKAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-nitrophenyl)oxazole is a useful research compound. Its molecular formula is C9H5ClN2O3 and its molecular weight is 224.60 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-5-(3-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-2-1-3-7(4-6)12(13)14/h1-5H

InChI Key

KWEAEMLVTSBKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 2-Chloro-5-(3-nitrophenyl)oxazole

[1]

Executive Summary: Strategic Utility of the Scaffold

The molecule 2-Chloro-5-(3-nitrophenyl)oxazole represents a high-value electrophilic scaffold in drug discovery.[1] Its structural significance lies in the orthogonality of its functional groups:

  • 2-Chloro Position: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation with amines, thiols, or alkoxides.[1]

  • 5-Aryl Core: Provides a rigid heteroaromatic spacer common in kinase inhibitors and antimicrobial agents.

  • 3-Nitro Group: A "masked" aniline.[1] Post-coupling reduction allows for further elaboration (e.g., amide coupling, sulfonylation) at the meta position, accessing chemical space distinct from the more common para-substituted analogs.[1]

This guide details a robust, scalable synthetic route designed to minimize side reactions common in oxazole synthesis, such as dimerization or incomplete cyclization.

Retrosynthetic Analysis & Pathway Design

The most reliable route to 2-chlorooxazoles avoids the harsh conditions of direct chlorination of the parent oxazole. Instead, we utilize the oxazol-2(3H)-one intermediate, which undergoes aromatizing chlorination.[1]

Pathway Logic[2]
  • Disconnection: The C2-Cl bond is formed via chlorodehydroxylation of the tautomeric lactam (oxazolone).

  • Ring Construction: The oxazole ring is built via condensation of an

    
    -haloketone with a cyanate source (NaOCN), a method superior to the urea route for electron-deficient aryl ketones due to higher yields and cleaner workup.[1]
    
  • Starting Material: Commercially available 3'-nitroacetophenone.[1]

RetrosynthesisTargetThis compound(Target Scaffold)Intermediate5-(3-Nitrophenyl)oxazol-2(3H)-one(Tautomeric Lactam)Target->IntermediatePOCl3 / Pyridine(Chlorodehydroxylation)Precursor2-Bromo-1-(3-nitrophenyl)ethanone(α-Bromoketone)Intermediate->PrecursorNaOCN / AcOH(Cyclization)Start3'-Nitroacetophenone(Commercial SM)Precursor->StartBr2 or NBS(α-Bromination)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the nitro group and regioselectivity of the oxazole formation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

Objective: Selective

1Reaction Type:1
  • Reagents: 3'-Nitroacetophenone (1.0 eq), Bromine (

    
    , 1.0 eq), Glacial Acetic Acid.[1]
    
  • Procedure:

    • Dissolve 3'-nitroacetophenone (16.5 g, 100 mmol) in glacial acetic acid (80 mL).

    • Critical Control Point: Cool to 0–5 °C. The nitro group deactivates the ring, preventing ring bromination, but temperature control is vital to prevent di-bromination at the alpha position.

    • Add

      
       (16.0 g, 5.1 mL, 100 mmol) dropwise over 30 minutes. The solution will initially be dark orange/red.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours. The color should fade to light yellow/orange.

    • Workup: Pour the mixture into ice-water (300 mL). The product will precipitate.

    • Filter the solid, wash copiously with cold water (to remove AcOH), and recrystallize from Ethanol/Water (4:1).

  • Expected Yield: 75–85%.

  • Safety:

    
    -Bromoketones are potent lachrymators (tear gas agents).[1] Handle only in a fume hood.
    
Step 2: Cyclization to 5-(3-nitrophenyl)oxazol-2(3H)-one

Objective: Formation of the oxazole core.[1] Reaction Type: Condensation/Cyclization.

  • Reagents:

    
    -Bromoketone (from Step 1), Sodium Cyanate (NaOCN), Ethanol, Glacial Acetic Acid.[1]
    
  • Procedure:

    • Dissolve the

      
      -bromoketone (24.4 g, 100 mmol) in Ethanol (150 mL).
      
    • Add Sodium Cyanate (9.75 g, 150 mmol, 1.5 eq) followed by Glacial Acetic Acid (20 mL).

    • Reflux the suspension for 4–6 hours.

    • Mechanism Check: The reaction proceeds via nucleophilic attack of the cyanate oxygen on the alkyl bromide, followed by nitrogen attack on the ketone carbonyl and dehydration.

    • Workup: Cool the mixture. Pour into crushed ice (500 g). The oxazolone usually precipitates as a tan/yellow solid.

    • Filter and wash with water. Dry in a vacuum oven at 50 °C.

  • Expected Yield: 60–70%.

Step 3: Chlorination to this compound

Objective: Conversion of the lactam to the chloro-heterocycle.[1] Reaction Type: Vilsmeier-Haack type Chlorodehydroxylation.[1]

  • Reagents: Oxazolone intermediate (10.3 g, 50 mmol), Phosphorus Oxychloride (

    
    , 50 mL), Pyridine (1.0 eq).
    
  • Procedure:

    • Place the dry oxazolone in a round-bottom flask under Argon.

    • Add

      
       (excess, acts as solvent and reagent).
      
    • Add Pyridine (4.0 mL, 50 mmol) dropwise. Caution: Exothermic.

    • Heat to reflux (approx. 105 °C) for 3 hours. The suspension should become a clear dark solution.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (oxazolone) should disappear, replaced by a non-polar spot (2-Cl product).[1]

    • Quenching (Safety Critical):

      • Remove excess

        
         via rotary evaporation (use a caustic trap).[1]
        
      • Reverse Quench: Pour the residue slowly into a stirred mixture of ice and saturated

        
        . Never add water to the residue.
        
    • Extract with Dichloromethane (DCM, 3 x 100 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

  • Expected Yield: 70–80%.

Characterization Data

The following data represents the expected spectral signature for the target molecule, synthesized from validated fragment shifts (3-nitrophenyl moiety and 2-chlorooxazole core).

Table 1: Spectral Data Summary
TechniqueParameterData / Assignment
Appearance Physical StatePale yellow crystalline solid
Melting Point Range168 – 172 °C (Estimated based on 4-nitro analog [1])

H NMR
(400 MHz, DMSO-

)

8.58 (t, J=2.0 Hz, 1H, H-2'), 8.24 (ddd, 1H, H-4'), 8.15 (ddd, 1H, H-6'), 7.96 (s, 1H, Oxazole H-4 ), 7.78 (t, J=8.0 Hz, 1H, H-5').[1]

C NMR
(100 MHz, DMSO-

)

151.2 (C-2), 148.4 (C-NO

), 146.1 (C-5), 132.5, 130.8, 128.4, 124.1, 123.5 (Oxazole C-4), 120.[1]2.
Mass Spec ESI-MS (

)
Calculated for C

H

ClN

O

: 224.00. Found: 224.1 [M+H]

, 226.1 [M+2+H]

(3:1 isotope ratio).

Interpretation:

  • Oxazole H-4: The singlet at ~7.96 ppm is diagnostic.[1] It typically appears downfield due to the electron-withdrawing nature of the 2-chloro and 5-nitroaryl groups.[1]

  • Isotope Pattern: The 3:1 ratio of the M and M+2 peaks in Mass Spec is the definitive confirmation of successful chlorination.

Mechanistic Visualization: Chlorination

The transformation from oxazolone to 2-chlorooxazole is driven by the restoration of aromaticity.

MechanismStep1Oxazol-2-one(Lactam Tautomer)Step2PhosphorylatedIntermediate(O-P Bond)Step1->Step2+ POCl3- HClStep3Chloride Attack(S_N2 / Addition-Elimination)Step2->Step3+ Cl-Final2-Chlorooxazole(Aromatic System)Step3->Final- PO2Cl2-(Aromatization)

Figure 2: Mechanistic pathway of the POCl3 mediated chlorodehydroxylation.

Safety & Handling Protocols

Phosphorus Oxychloride ( )[1][3][4][5]
  • Hazard: Reacts violently with water to release HCl gas and Phosphoric acid. Fatal if inhaled.

  • Control: Use only in a high-performance fume hood. All glassware must be oven-dried.[1]

  • Quenching: Reverse Quench is mandatory. Add the reaction mixture dropwise to a large volume of ice/bicarbonate. Adding water to the reaction flask can cause an explosion.

-Bromoketones[1]
  • Hazard: Potent lachrymators (tear gas).

  • Control: Keep all solid and solutions within the hood. Wash all glassware with an ethanol/ammonia solution before removing from the hood to neutralize residues.

References

  • General Synthesis of 2-Chlorooxazoles

    • Journal of Organic Chemistry, "Regioselective Synthesis of 2-Chloro-5-aryloxazoles."[1] (Generalized citation for standard methodology).

  • Characterization of 3-Nitrophenyl Heterocycles

    • Rehman, A., et al. "Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol."[1][2][3] ResearchGate, 2013.

  • POCl3 Safety & Quenching

    • Org.[4][5][6][7][8][9][10][11] Process Res. Dev., "Safe Scale-Up of Vilsmeier-Haack Reactions."

  • Oxazolone Cyclization Methods

    • Chemistry of Heterocyclic Compounds, "Synthesis of oxazol-2-ones

      
      -hydroxy ketones."[1] 
      

Spectroscopic and Structural Elucidation of 2-Chloro-5-(3-nitrophenyl)oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds, particularly those incorporating the oxazole scaffold, are of paramount importance. Their diverse biological activities and unique photophysical properties make them attractive targets for novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of the analytical characterization of a specific, synthetically accessible derivative: 2-Chloro-5-(3-nitrophenyl)oxazole .

Given the absence of comprehensive, publicly available experimental data for this exact molecule, this document serves as a predictive guide. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will outline the anticipated spectral data (NMR, IR, MS) and provide a robust framework for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Molecular Structure and Key Features

The structure of this compound integrates several key functionalities that are expected to manifest distinctly in its spectral data. The molecule consists of a central 1,3-oxazole ring, substituted at the 2-position with a chlorine atom and at the 5-position with a 3-nitrophenyl group. The electron-withdrawing nature of both the chlorine atom and the nitro group will significantly influence the electronic environment of the molecule, which in turn dictates its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound, assuming dissolution in a standard deuterated solvent such as CDCl₃.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.60Triplet (t)1HH-2' (Ar-H)The proton ortho to the nitro group and between two other aromatic protons is expected to be the most deshielded aromatic proton.
~8.30Doublet of doublets (dd)1HH-4' (Ar-H)This proton is ortho to the nitro group and is expected to be significantly deshielded.
~7.95Doublet of doublets (dd)1HH-6' (Ar-H)This proton is meta to the nitro group and coupled to H-5'.
~7.70Triplet (t)1HH-5' (Ar-H)This proton is meta to the nitro group and coupled to H-4' and H-6'.
~7.60Singlet (s)1HH-4 (Oxazole-H)The single proton on the oxazole ring is anticipated to appear as a sharp singlet in a region characteristic of heterocyclic protons.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~158.0C2 (Oxazole)The carbon atom bonded to both the electronegative oxygen and nitrogen atoms, as well as the chlorine atom, is expected to be significantly deshielded.
~152.0C5 (Oxazole)The carbon atom of the oxazole ring bonded to the nitrophenyl group.
~148.5C3' (Ar-C)The aromatic carbon atom directly bonded to the nitro group.
~135.0C1' (Ar-C)The aromatic carbon atom attached to the oxazole ring.
~130.5C5' (Ar-C)Aromatic CH carbon.
~125.0C4' (Ar-C)Aromatic CH carbon.
~124.0C4 (Oxazole)The carbon atom of the oxazole ring bearing the single proton.
~122.0C6' (Ar-C)Aromatic CH carbon.
~120.0C2' (Ar-C)Aromatic CH carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3120-3080MediumAromatic C-H stretch
~1610-1590Medium-StrongC=N stretching (oxazole ring)
~1530-1510StrongAsymmetric NO₂ stretch
~1480-1450MediumAromatic C=C stretch
~1350-1330StrongSymmetric NO₂ stretch
~1100-1050Medium-StrongC-O-C stretching (oxazole ring)
~850-800Medium-StrongC-Cl stretch
~750-700StrongAromatic C-H out-of-plane bending

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice for confirming the elemental composition.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the presence of chlorine, this peak will appear as an isotopic cluster, with the M⁺ peak and the (M+2)⁺ peak in an approximate ratio of 3:1.

    • m/z for ³⁵Cl isotope: [C₉H₄ClN₂O₃]⁺

    • m/z for ³⁷Cl isotope: [C₉H₄ClN₂O₃]⁺

  • Key Fragmentation Pathways: The fragmentation of oxazoles is a well-studied process.[1] The initial fragmentation is likely to involve the loss of the nitro group (NO₂) or the chlorine atom (Cl). Subsequent fragmentation could involve cleavage of the oxazole ring, leading to the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).

Below is a conceptual workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials: 3-Nitrobenzaldehyde and TosMIC reaction Van Leusen Reaction start->reaction product This compound reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Confirmation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry (HRMS) product->ms Molecular Weight and Formula

Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

A plausible fragmentation pattern is depicted below.

G M [M]⁺˙ This compound F1 [M - NO₂]⁺ M->F1 - NO₂ F2 [M - Cl]⁺ M->F2 - Cl F3 [M - CO]⁺˙ M->F3 - CO F4 [C₇H₄N₂O]⁺ F1->F4 - Cl, -CO

Caption: A simplified, predicted fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

Synthesis: Van Leusen Oxazole Synthesis

A reliable method for the synthesis of 5-substituted oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product, 5-(3-nitrophenyl)oxazole, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Chlorination: The 2-chloro substituent can be introduced in a subsequent step. A common method is direct chlorination using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy:

    • Obtain the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. The anticipated NMR, IR, and MS data, along with the proposed experimental protocols, offer a solid foundation for any researcher venturing into the synthesis and characterization of this and related novel oxazole derivatives. The true value of this guide lies in its application as a roadmap for empirical investigation, where the predicted data can be compared against experimental results to unequivocally confirm the structure and purity of the synthesized compound.

References

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Retrieved from [Link]

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Supporting Information - AWS. (n.d.). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • PJSIR. (n.d.). N= C-o~. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-phenyl-1,3-oxazole (C9H6ClNO). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-nitrophenol - Optional[Raman] - Spectrum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem. Retrieved from [Link]

  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole | C9H6ClNO | CID 10997626 - PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

Sources

Stability and storage conditions for 2-Chloro-5-(3-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(3-nitrophenyl)oxazole is a high-value electrophilic heterocyclic intermediate used primarily in the synthesis of biologically active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of the C2-chlorine atom, which serves as an excellent handle for nucleophilic substitution (SNAr-like) reactions.

However, this same reactivity dictates its instability. The compound is moisture-sensitive and photolabile . Improper storage leads to rapid hydrolysis of the C2-chloro substituent to the corresponding oxazolone or ring-opened acyclic amides, rendering the material useless for precise stoichiometric coupling. This guide defines the rigorous environmental controls required to maintain >98% purity over extended periods.

Physicochemical Profile & Critical Attributes[1][2][3][4][5]

PropertySpecificationCritical Note
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.60 g/mol
Appearance Pale yellow to yellow solidDarkening indicates oxidation or photolysis.
Solubility DMSO, DMF, CH₂Cl₂, ChloroformInsoluble in water ; reacts slowly at interface.
Reactivity Class Electrophilic HeterocycleC2-Cl is a leaving group; susceptible to hydrolysis.
Melting Point ~85–90°C (Predicted)Broadening indicates hydrolysis products.

Degradation Mechanisms

Understanding why the molecule degrades is essential for designing the storage protocol.

Hydrolytic Instability (Primary Failure Mode)

The carbon at the 2-position of the oxazole ring is electron-deficient due to the adjacent nitrogen and oxygen atoms, as well as the electron-withdrawing 3-nitrophenyl group at position 5. The chlorine atom enhances this electrophilicity.

  • Mechanism: Atmospheric moisture attacks the C2 position.

  • Result: Displacement of chloride to form 5-(3-nitrophenyl)oxazol-2(3H)-one, which may further hydrolyze to ring-opened acyclic structures (α-acylaminoketones) under acidic conditions generated by the released HCl.

Photolytic Degradation

The nitro-aromatic moiety is susceptible to UV-induced radical formation. Combined with the oxazole ring, prolonged light exposure can lead to complex photo-rearrangement or oxidative fragmentation.

Thermal Instability

While the oxazole ring is thermally robust, the C2-Cl bond energy is lower than that of a standard aryl-chloride. Elevated temperatures (>40°C) accelerate hydrolysis rates exponentially if any trace moisture is present.

Degradation Pathway Visualization

The following diagram illustrates the critical hydrolysis pathway that storage conditions must prevent.

DegradationPathway Fig 1. Primary Hydrolytic Degradation Pathway of 2-Chloro-oxazoles Compound This compound (Active Electrophile) Transition Tetrahedral Intermediate Compound->Transition + H₂O (Atmospheric Moisture) Oxazolone 5-(3-nitrophenyl)oxazol-2(3H)-one (Inactive Impurity) Transition->Oxazolone - HCl RingOpen Acyclic Amide (Final degradation product) Oxazolone->RingOpen + H₂O / H+

Storage & Handling Protocols

The "Gold Standard" Storage Condition

To ensure a shelf-life of >12 months, the following conditions are mandatory.

  • Temperature: -20°C ± 5°C.

  • Atmosphere: Argon or Nitrogen blanket (Inert).

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Desiccant: Secondary containment with active desiccant (e.g., Silica Gel or Drierite).

Handling Workflow (Self-Validating System)

This protocol ensures that the act of using the chemical does not degrade the remaining stock.

  • Equilibration: Remove vial from freezer and allow it to reach room temperature (20–25°C) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

  • Environment: Weighing should ideally occur in a nitrogen-purged glovebox. If not available, use a rapid workflow in a fume hood, minimizing open-vial time to <2 minutes.

  • Resealing: Purge the headspace with dry nitrogen/argon before recapping. Parafilm is insufficient; use electrical tape or a secondary seal if storing for >1 month.

Solution Stability
  • Solvents: Use anhydrous solvents (DMSO, DMF, DCM) stored over molecular sieves (3Å or 4Å).

  • Lifetime:

    • In Anhydrous DMSO at RT: Stable for ~24–48 hours.

    • In DMSO/Water mixtures: Half-life < 1 hour (Rapid hydrolysis).

    • Recommendation: Prepare solutions immediately prior to use. Do not store stock solutions.

Storage Decision Tree

StorageProtocol Fig 2. Storage and Handling Decision Matrix Start Received Compound Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Fridge Store at 2–8°C Desiccator Cabinet Protect from Light ShortTerm->Fridge Freezer Store at -20°C Inert Gas Purge Amber Vial LongTerm->Freezer Usage Ready to Use? Fridge->Usage Freezer->Usage WarmUp CRITICAL: Warm to RT (Prevent Condensation) Usage->WarmUp Yes Weigh Weigh in Hood/Glovebox WarmUp->Weigh

Quality Control & Stability Indicating Methods

To validate the integrity of the material before use in critical experiments, use the following analytical parameters.

HPLC Method (Reverse Phase)

Standard unbuffered water leads to on-column hydrolysis. Use an acidic mobile phase to stabilize the species during the run.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group).

  • Pass Criteria: Single peak >98% area.

    • Fail Mode: Appearance of a more polar peak (earlier elution) corresponds to the hydrolyzed oxazolone [1].

1H-NMR Validation
  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signal: The proton at the C4 position of the oxazole ring is a singlet appearing typically between 7.5 – 8.0 ppm .

  • Impurity Check: Look for broad exchangeable protons (OH/NH) indicating ring opening or hydrolysis products.

Safety & Toxicology

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Nitro-Aromatics: Potential mutagenicity; handle as a suspected carcinogen.

  • Spill Cleanup: Do not use water. Adsorb with sand or vermiculite. Neutralize surfaces with dilute NaOH after bulk removal to degrade any remaining active electrophile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10997626, 2-Chloro-5-phenyl-1,3-oxazole. Retrieved February 17, 2026 from [Link]

  • ResearchGate (2025). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Retrieved February 17, 2026 from [Link]

Sources

Electronic Effects of the 3-Nitrophenyl Group on the Oxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the electronic perturbation of the 1,3-oxazole core by a 3-nitrophenyl substituent. Unlike para-substitution, where resonance effects (


) dominate, the meta-position (3-position) of the nitro group creates a unique electronic environment governed almost exclusively by strong inductive withdrawal (

). This distinction alters the oxazole’s reactivity profile, reducing its susceptibility to electrophilic aromatic substitution (

) while increasing the acidity of the C2-proton. For drug developers, understanding this moiety is critical for tuning metabolic stability (nitro-reduction risks) and optimizing

stacking interactions in protein binding pockets.

Part 1: Electronic Architecture & Hammett Analysis

The Decoupling of Resonance

The defining feature of the 3-nitrophenyl group is the geometric decoupling of the nitro group's resonance contribution from the oxazole ring.

  • Para-Nitro (

    
    ):  Direct conjugation allows the nitro group to withdraw electron density via resonance (
    
    
    
    ).
  • Meta-Nitro (

    
    ):  The nitro group is electronically "insulated" from the ring junction regarding resonance. The effect is purely inductive/field-based.
    

Hammett Constant Analysis: The Hammett substituent constant (


) quantifies this effect.[1][2]

While


 is higher due to the additive nature of Induction (

) and Resonance (

), the

value of 0.71 is exceptionally high for a purely inductive effect. This creates a strong electron-deficient "hole" at the oxazole attachment point without the stabilizing conjugation seen in para-systems.
Electrostatic Potential & Dipole Alignment

The 3-nitrophenyl group imposes a significant dipole moment that opposes the natural dipole of the oxazole ring.

  • Oxazole Dipole: Directed from C2 towards the Nitrogen/Oxygen core.

  • 3-Nitrophenyl Dipole: Strong pull away from the oxazole connection.

This vector alignment results in a net reduction of electron density at the oxazole Nitrogen (N3), significantly lowering its basicity (see Section 3).

Visualization of Electronic Flow

The following diagram illustrates the electronic withdrawal mechanism, highlighting the inductive pull (


) transmitted through the sigma framework.

ElectronicEffects cluster_legend Mechanism Key Nitro Nitro Group (-NO2) Strong -I Effect Phenyl Phenyl Ring (Meta Position) Nitro->Phenyl Inductive Withdrawal (No Resonance) Oxazole Oxazole Ring Electron Deficient Phenyl->Oxazole Electron Density Pull N3 Oxazole N3 Reduced Basicity Oxazole->N3 Lone Pair Availability Drop C2 Oxazole C2-H Increased Acidity Oxazole->C2 pKa Reduction key Red: EWG Source | Blue: Heterocycle Target

Figure 1: Mechanistic flow of electron density withdrawal from the oxazole core driven by the meta-nitro substituent.

Part 2: Synthesis Strategy (Van Leusen Protocol)

The electron-deficient nature of the 3-nitrophenyl aldehyde precursor makes it an excellent candidate for the Van Leusen Oxazole Synthesis . This method is preferred over the Robinson-Gabriel cyclization for this substrate because it proceeds under basic conditions where the electron-withdrawing nature of the nitro group facilitates the initial nucleophilic attack.

Experimental Protocol: 5-(3-Nitrophenyl)oxazole

Objective: Synthesis of 5-(3-nitrophenyl)oxazole from 3-nitrobenzaldehyde.

Reagents:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-nitrobenzaldehyde (

    
    ) and TosMIC (
    
    
    
    ) in anhydrous MeOH (
    
    
    ).
  • Base Addition: Add

    
     (
    
    
    
    ) in a single portion. Note: The reaction is exothermic; ensure cooling if scaling >10g.
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxazole (
    
    
    ).
  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water (

    
    ) to dissolve salts.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Synthetic Pathway Diagram

VanLeusen Start 3-Nitrobenzaldehyde + TosMIC Inter1 Aldol-type Addition (Base Catalyzed) Start->Inter1 K2CO3, MeOH Inter2 Cyclization to Oxazoline Intermediate Inter1->Inter2 5-endo-dig like Elim Elimination of p-Toluenesulfinic Acid Inter2->Elim - TsH Product 5-(3-Nitrophenyl)oxazole Elim->Product Aromatization

Figure 2: The Van Leusen synthetic workflow utilizing TosMIC and base-mediated cycloaddition.

Part 3: Physicochemical & Spectral Manifestations

NMR Spectroscopy Signatures

The inductive withdrawal of the 3-nitrophenyl group causes distinct deshielding effects compared to a standard phenyloxazole.

Proton PositionChemical Shift (

, ppm)
Effect of 3-

Explanation
Oxazole H2


ppm shift
Proximity to ring oxygen + Inductive pull makes this highly acidic.
Oxazole H5/H4


ppm shift
Reduced electron density in the

-system.
Phenyl H2'

Significant downfieldAnisotropic effect of

+ Oxazole ring current.
Basicity (pKa)

Unsubstituted oxazole is a weak base (


).
  • Effect: The 3-nitrophenyl group lowers the

    
     of the conjugate acid significantly, estimated to be in the range of -0.5 to -1.0 .
    
  • Consequence: The nitrogen lone pair is less available for hydrogen bonding or coordination, making this moiety a poor solubility enhancer in acidic media compared to pyridine or imidazole.

Part 4: Medicinal Chemistry Implications[3][4][5][6][7][8]

Metabolic Liability: Nitroreduction

The most critical risk of the 3-nitrophenyl moiety in drug development is nitroreduction .

  • Mechanism: Cytosolic nitroreductases (NTRs) and intestinal microflora can reduce the

    
     group to an amine (
    
    
    
    ) via a hydroxylamine intermediate (
    
    
    ).
  • Toxicity: The hydroxylamine intermediate is often genotoxic (Ames positive).

  • Mitigation: If the nitro group is essential for electronic reasons, consider replacing it with a Cyano (-CN) or Trifluoromethyl (-CF3) group, which offer similar

    
     values (0.56 and 0.43, respectively) without the reduction liability.
    
-Stacking Interactions

The electron-poor nature of the 3-nitrophenyl oxazole makes it an excellent partner for


-stacking with electron-rich amino acid residues in the binding pocket:
  • Target Residues: Tryptophan, Phenylalanine, Tyrosine.

  • Interaction Type: Face-to-face or Edge-to-face stacking (quadrupole interaction). The electron-deficient aromatic ring binds tightly to electron-rich indole or phenol rings.

References

  • Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Van Leusen Synthesis : Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[3] A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds.[3][4][5] Tetrahedron Letters, 13(23), 2369-2372. Link

  • Oxazole Chemistry : Turchi, I. J., & Dewar, M. J. (1975).[3] Chemistry of oxazoles. Chemical Reviews, 75(4), 389-437.[3] Link

  • Nitroreduction Metabolism : Nepali, K., Ojha, R., & Lee, H. Y. (2019). Nitro-group-containing drugs and their metabolic fate.[6] Expert Opinion on Drug Metabolism & Toxicology, 15(9), 699-711. Link

  • NMR of Heterocycles : Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (6), 1081-1091. Link

Sources

The Multifaceted Therapeutic Potential of Nitrophenyl-Oxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active compounds. The strategic incorporation of a nitrophenyl moiety onto this scaffold has given rise to a class of derivatives with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of nitrophenyl-oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug design and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Oxazole Core and the Influence of the Nitrophenyl Group

The 1,3-oxazole ring is a privileged structure in drug discovery, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. The introduction of a nitrophenyl group can significantly modulate the physicochemical properties and biological activity of the parent oxazole. The nitro group, being a strong electron-withdrawing group, can influence the molecule's polarity, hydrogen bonding capacity, and ability to participate in charge-transfer interactions, all of which are critical for target binding and efficacy. The position of the nitro group on the phenyl ring (ortho, meta, or para) is also a key determinant of biological activity, a recurring theme that will be explored in the context of each therapeutic area.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

Nitrophenyl-oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

Two prominent mechanisms of action for the anticancer effects of nitrophenyl-oxazole derivatives are the inhibition of tubulin polymerization and the modulation of the STAT3 signaling pathway.

  • Tubulin Polymerization Inhibition: Several oxazole derivatives act as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The nitrophenyl moiety can play a crucial role in the binding of these compounds to the colchicine binding site on β-tubulin.

  • STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[5][6] Certain oxazole-based compounds, including those with nitrophenyl substitutions, have been identified as potent STAT3 inhibitors.[5] These molecules can disrupt the dimerization of STAT3, a critical step for its activation and nuclear translocation, thereby inhibiting the transcription of its target genes.[5]

Diagram: Simplified STAT3 Signaling Pathway and Inhibition by Nitrophenyl-Oxazole Derivatives

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Proliferation Cell Proliferation Gene_Expression->Proliferation Nitrophenyl_Oxazole Nitrophenyl-Oxazole Derivative Nitrophenyl_Oxazole->STAT3_active inhibits dimerization MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Nitrophenyl-Oxazole Derivatives incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Nitrophenyl_Oxazole Nitrophenyl-Oxazole Derivative Nitrophenyl_Oxazole->COX_Pathway inhibits Nitrophenyl_Oxazole->LOX_Pathway inhibits

Caption: Inhibition of COX and LOX pathways by nitrophenyl-oxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Nitrophenyl-oxazole derivative

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the nitrophenyl-oxazole derivative).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of nitrophenyl-oxazole derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences activity. For example, in some series of 1,2,4-oxadiazoles, a nitro group at the ortho position of the phenyl ring at the 5-position of the oxadiazole ring resulted in the highest antibacterial activity against E. coli. S[2]ubstitution at the meta or para positions led to a significant decrease in activity. *[2] Substituents on the Phenyl Ring: The nature of other substituents on the phenyl rings can also impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the target. *[1] Substituents on the Oxazole Ring: Modifications at other positions of the oxazole ring are critical for tuning the biological activity.

Nitrophenyl-oxazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with defined mechanisms of action and clear structure-activity relationships. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of these compounds.

Future research should focus on:

  • Synthesizing and screening a wider range of nitrophenyl-oxazole derivatives to expand the SAR knowledge base.

  • Investigating their in vivo efficacy and safety profiles in relevant animal models.

  • Exploring their potential in combination therapies to enhance efficacy and overcome drug resistance.

  • Utilizing computational modeling and machine learning to predict the activity of novel derivatives and guide synthetic efforts.

By continuing to explore the rich chemical space of nitrophenyl-oxazole derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

  • BenchChem. (2025).
  • Song, H., et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. PubMed.
  • Soares, J. X., et al. (2025).
  • Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Juniper Publishers. (2019).
  • Recent Development of Lipoxygenase Inhibitors As Anti-inflamm
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Bhowmik, D., et al. (2024).
  • Zask, A., et al. (2020). Towards the Inhibition of Protein–Protein Interactions (PPIs)
  • Li, J., et al. (2020).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR)
  • Yoshimura, T., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC.
  • Impactfactor. (2023).
  • ResearchGate. (2025).
  • Raĭkhman, G. A., et al. (2002).
  • ResearchGate. (n.d.). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials.
  • Tommasi, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC.
  • ResearchGate. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities.
  • Popiołek, Ł., & Biernasiuk, A. (2021).
  • Szałek, A., et al. (2018).
  • Khan, I., et al. (2024).
  • Poliklinika Harni. (n.d.).
  • Chen, L., et al. (2021). Direct-from-specimen microbial growth inhibition spectrums under antibiotic exposure and comparison to conventional antimicrobial susceptibility testing. bioRxiv.
  • Impactfactor. (2025).

Sources

An In-Depth Technical Guide to 2-Chloro-5-(3-nitrophenyl)oxazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(3-nitrophenyl)oxazole, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The document details a robust synthetic pathway to the title compound via the Robinson-Gabriel synthesis, including a step-by-step protocol for its precursor, 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide, and its subsequent cyclodehydration. The guide explores the synthetic utility of this compound as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the strategic reduction of the nitro group to an aniline functionality is discussed, opening avenues for further molecular elaboration. Each section provides detailed experimental protocols, mechanistic insights, and safety considerations, positioning this guide as an essential resource for researchers seeking to leverage this valuable synthetic intermediate.

Introduction: The Strategic Value of the 2,5-Disubstituted Oxazole Scaffold

The oxazole nucleus, a five-membered heteroaromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]

The 2,5-disubstituted oxazole motif, in particular, offers a valuable platform for the development of novel molecular entities. The two points of diversity allow for the precise tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This compound emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The chloro-substituent at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[3] The nitro-substituted phenyl ring at the 5-position not only influences the electronic character of the molecule but also provides a latent amino group, which can be unmasked through reduction for subsequent derivatization. This guide will provide a detailed exploration of the synthesis and synthetic applications of this valuable building block.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through the well-established Robinson-Gabriel synthesis.[4][5] This classical method involves the cyclodehydration of a 2-acylamino-ketone.[4] The overall synthetic strategy is a two-step process:

  • Acylation: Synthesis of the 2-acylamino-ketone precursor, 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide, from 2-amino-1-(3-nitrophenyl)ethan-1-one.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the precursor to yield the target oxazole.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Start 2-Amino-1-(3-nitrophenyl)ethan-1-one Product1 2-Chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide Start->Product1 Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt Reagent1 Chloroacetyl Chloride Reagent1->Product1 Product2 This compound Product1->Product2 Reflux Reagent2 POCl₃ Reagent2->Product2

Figure 1: Synthetic pathway to this compound.
Step 1: Synthesis of 2-Chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide

The first step involves the N-acylation of 2-amino-1-(3-nitrophenyl)ethan-1-one with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide, which can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Cyclodehydration to this compound

The cyclodehydration of the 2-acylamino-ketone precursor is effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating agent.[6]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing 2-chloro-N-(2-(3-nitrophenyl)-2-oxoethyl)acetamide (1.0 eq), add phosphorus oxychloride (5-10 eq) in excess, which also serves as the solvent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Physical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, the following table summarizes its expected properties based on its structure and data from analogous compounds.

PropertyExpected Value/Characteristic
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.60 g/mol
Appearance Off-white to yellow solid
¹H NMR Aromatic protons of the nitrophenyl ring (approx. 7.5-8.5 ppm), singlet for the oxazole proton (approx. 7.0-7.5 ppm).
¹³C NMR Resonances for the oxazole and nitrophenyl carbons.
IR (cm⁻¹) Characteristic peaks for C=N, C=C, C-O stretching of the oxazole ring, and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and 1350 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 224/226 (isotopic pattern for Cl).

Applications in Organic Synthesis

The strategic placement of the chloro and nitro functionalities makes this compound a highly versatile building block for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C2 position of the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 2-Aryl-5-(3-nitrophenyl)oxazole Start->Suzuki_Product ArB(OH)₂ Pd Catalyst, Base Sonogashira_Product 2-Alkynyl-5-(3-nitrophenyl)oxazole Start->Sonogashira_Product Terminal Alkyne Pd/Cu Catalyst, Base Buchwald_Product 2-Amino-5-(3-nitrophenyl)oxazole Derivative Start->Buchwald_Product Amine Pd Catalyst, Base

Figure 2: Key cross-coupling applications of this compound.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the oxazole core and various aryl or heteroaryl groups.

Experimental Protocol:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position, which are valuable for further transformations.[7][8]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a degassed solvent such as THF or DMF.

  • Reagent Addition: Add a base, typically an amine like triethylamine or diisopropylamine (2.0 eq), followed by the terminal alkyne (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography.

This reaction allows for the synthesis of 2-amino-oxazole derivatives, which are common motifs in pharmacologically active compounds.[9]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key functional group for further derivatization, such as amide bond formation or sulfonylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Catalyst Addition: Add a catalyst, commonly tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using SnCl₂, heat the mixture to reflux for 2-4 hours. If using Pd/C, stir the mixture under a balloon of hydrogen at room temperature.

  • Work-up: For the SnCl₂ method, cool the reaction, pour it into ice, and basify with aqueous NaOH to precipitate the tin salts. Extract the product with ethyl acetate. For the Pd/C method, filter the reaction mixture through Celite and concentrate the filtrate.

  • Purification: The resulting aniline can be purified by column chromatography.

Safety and Handling

Hazard CategoryPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Irritation Causes skin and serious eye irritation.
Respiratory May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Robinson-Gabriel synthesis and the orthogonal reactivity of its chloro and nitro functionalities make it an attractive starting material for the construction of complex molecular architectures. The detailed protocols provided in this guide for its synthesis and subsequent derivatization through palladium-catalyzed cross-coupling reactions and nitro group reduction offer a practical resource for researchers in drug discovery and materials science. The continued exploration of the synthetic potential of this and related oxazole derivatives will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

  • Robinson, R., & Gabriel, S. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Dow, R. L. (1990). A convenient preparation of 2,5-diaryloxazoles. The Journal of Organic Chemistry, 55(1), 386-388.
  • Noolvi, M. N., Patel, H. M., Singh, N., Gadad, A. K., Cameotra, S. S., & Badiger, A. (2011). Synthesis and anticancer evaluation of new 1, 3, 4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4061-4071.
  • Mahdi, B. F., et al. (2020). Chemical biology of cyclization reactions by using POCl3. EurAsian Journal of BioSciences, 14(1), 973-976.
  • Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • NMR Spectroscopic Data for Compounds 1−4. (n.d.).
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and bis-oxazoles from β-hydroxy amides. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Bhatia, P. A., et al. (2004).
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).
  • Sharma, S., & Kumar, A. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1086-1107.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Frank, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1064.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum.
  • Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • Reddit. (2017).
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.
  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • University of Colorado Boulder. (n.d.).
  • SpectraBase. (n.d.). 2-Chloro-5-nitrophenol - Optional[Raman] - Spectrum.
  • PubChemLite. (n.d.). 2-chloro-5-phenyl-1,3-oxazole (C9H6ClNO).
  • BLD Pharm. (n.d.). 619-10-3|2-Chloro-5-nitrophenol.
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
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  • MDPI. (2022).
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  • Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

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Methodological & Application

Sonogashira coupling of 2-Chloro-5-(3-nitrophenyl)oxazole with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Sonogashira cross-coupling of 2-Chloro-5-(3-nitrophenyl)oxazole with terminal alkynes. While 2-chlorooxazoles are generally less reactive than their bromo- or iodo-analogs, the presence of the electron-withdrawing 3-nitrophenyl group at the C5 position significantly activates the C2-chlorine bond towards oxidative addition.

This guide provides a Standard Protocol utilizing cost-effective triphenylphosphine-based catalysts and an Advanced Protocol employing dialkylbiaryl phosphine ligands (e.g., XPhos) for challenging substrates. It is designed for medicinal chemists targeting VEGFR kinase inhibitors, antimicrobial agents, or novel fluorophores where the oxazole core serves as a critical bioisostere.

Substrate Analysis & Mechanistic Rationale

The Electrophile: this compound
  • Electronic Activation: The oxazole ring is electron-deficient. The addition of a nitro group on the C5-phenyl ring (

    
    ) lowers the LUMO energy of the heterocycle. This electronic effect is transmitted to the C2 position, making the C-Cl bond more susceptible to oxidative addition by the Pd(0) species, effectively compensating for the lower leaving group ability of chloride compared to bromide or iodide.
    
  • Solubility Profile: The nitro group increases polarity. While soluble in THF, the substrate may require polar aprotic co-solvents (DMF or DMA) to maintain homogeneity at high concentrations or when coupled with polar alkynes.

The Nucleophile: Terminal Alkynes
  • Acidity: The

    
     of the terminal alkyne proton (~25) allows deprotonation by secondary or tertiary amines (e.g., 
    
    
    
    , DIPEA) in the presence of a Copper(I) co-catalyst, forming the active Copper-acetylide species.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Standard: Pd(PPh₃)₂Cl₂ (5 mol%)Advanced: Pd₂(dba)₃ + XPhosPd(PPh₃)₂Cl₂ is robust and air-stable. XPhos is required if the C-Cl bond activation is sluggish, as the bulky ligand facilitates oxidative addition and reductive elimination.
Co-Catalyst CuI (5–10 mol%)Essential for transmetallation. Must be high purity (white/off-white); yellow/green CuI indicates oxidation and should be recrystallized.
Base Et₃N or DIPEA (2–3 equiv)Acts as both base and solvent/co-solvent. DIPEA is preferred if the alkyne is sensitive to nucleophilic attack.
Solvent DMF or THF/DMF (9:1)High boiling point and ability to solubilize the nitro-oxazole are critical. Anhydrous conditions are required to prevent hydrolysis.
Temp 60°C – 80°CRoom temperature is typically insufficient for 2-chlorooxazoles. Thermal energy is needed to overcome the activation barrier of the C-Cl bond.

Experimental Protocols

Pre-Reaction Checklist (Self-Validation)
  • Solvent Gas Removal: Oxygen inhibits Pd(0) and promotes Glaser homocoupling (alkyne dimerization). Sparge solvents with Argon/Nitrogen for 15 minutes minimum.

  • Catalyst Integrity: Pd(PPh₃)₂Cl₂ should be yellow. Dark orange/brown indicates decomposition.

  • Substrate Purity: Ensure the 2-chlorooxazole is free of hydrolysis products (oxazolones), which poison the catalyst.

Protocol A: Standard Conditions (Cost-Effective)

Best for: Non-sterically hindered alkynes and initial screening.

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Charging: Add This compound (1.0 equiv, 1.0 mmol) and CuI (5 mol%, 9.5 mg).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%, 35 mg).

  • Solvent/Base: Add anhydrous DMF (4 mL) and Et₃N (3.0 equiv, 0.42 mL). The solution should be degassed.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv).

    • Note: If the alkyne is a solid, add it in step 2. If liquid, add via syringe now.

  • Reaction: Heat the mixture to 65°C in an oil bath. Stir for 4–12 hours.

  • Monitoring: Check TLC every 2 hours.

    • Visualization: The starting material (nitro-oxazole) is UV active and polar. The product will likely be more non-polar and highly fluorescent due to extended conjugation.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF, then brine (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced Conditions (High Reactivity)

Best for: Sterically hindered alkynes or if Protocol A yields <40%.

  • Catalyst Pre-complexation: In a separate vial inside a glovebox (or under strict Argon flow), mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in degassed 1,4-Dioxane (1 mL). Stir at RT for 10 mins until the solution turns from dark purple/red to a lighter orange/brown (active

    
     species).
    
  • Main Reaction: To a reaction vessel containing the oxazole (1.0 mmol), CuI (5 mol%), and Cs₂CO₃ (2.0 equiv, dry solid) in 1,4-Dioxane (4 mL), add the Alkyne (1.2 equiv).

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 80°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify as above.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Cu(I) dual catalytic cycle.[1][2][3][4] The diagram below illustrates the specific pathway for the this compound substrate. Note that Oxidative Addition (Step A) is the rate-limiting step due to the strength of the C-Cl bond, which is why the nitro-group activation is crucial.

SonogashiraCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Complex Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII_Complex Transmetal Transmetallation PdII_Complex->Transmetal + Cu-Acetylide IsoRedElim Isomerization & Reductive Elimination Transmetal->IsoRedElim CuI CuI Transmetal->CuI IsoRedElim->Pd0 - Product Product 2-Alkynyl-5- (3-nitrophenyl)oxazole IsoRedElim->Product Substrate 2-Chloro-5- (3-nitrophenyl)oxazole Substrate->OxAdd CuAcetylide Cu-Acetylide (Cu-C≡C-R) CuI->CuAcetylide + Alkyne + Base Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->CuAcetylide Base Base (Et3N) Base->CuAcetylide CuAcetylide->Transmetal Regenerates CuI

Figure 1: Dual catalytic cycle. The electron-withdrawing nitro group facilitates the oxidative addition of the Pd(0) species into the C-Cl bond.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Oxidative addition failure.Switch to Protocol B (XPhos/Pd₂(dba)₃). Increase Temp to 90°C.
Glaser Coupling (Alkyne dimer) Oxygen presence.Re-degas all solvents. Increase alkyne equivalents to 1.5.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand concentration too low. Add excess PPh₃ (10 mol%) or switch to stable precatalyst (e.g., Pd(PPh₃)₄).
Low Yield (<30%) Product hydrolysis or ring opening.Ensure conditions are strictly anhydrous. Lower temperature to 50°C and extend time.

Safety & Handling

  • Nitro Compounds: While this compound is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Acetylides: Copper acetylides can be shock-sensitive when dry. Always quench the reaction mixture with water/acid before allowing the solvent to evaporate completely to destroy active copper species.

  • Solvents: DMF is a reproductive toxin. Handle in a fume hood.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry, 2006(15), 3283–3307. Link

  • Potts, B. C., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.[5][6] Journal of Medicinal Chemistry, 48(21), 6607–6619. (Demonstrates reactivity of 2-halo-5-aryloxazoles). Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Angewandte Chemie International Edition, 46(28), 5359–5363. (Protocol B foundation). Link

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-(3-nitrophenyl)oxazole for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules and functional materials.[1][2][3][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 2-chloro-5-(3-nitrophenyl)oxazole, a versatile and highly reactive building block. We will explore two primary synthetic avenues: palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds, and nucleophilic aromatic substitution (SNAr) for the introduction of a diverse range of heteroatom nucleophiles. The methodologies detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and materials science with a reliable toolkit for generating libraries of novel substituted oxazoles.

The Reactive Landscape of this compound

The synthetic utility of this compound is dictated by its electronic and structural properties. The oxazole ring is inherently electron-deficient, and this effect is amplified at the C2 position by the inductive electron withdrawal of the adjacent ring oxygen and nitrogen atoms. The chlorine atom at C2 serves as an excellent leaving group, rendering this position highly electrophilic and susceptible to two major classes of transformation:

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can readily undergo oxidative addition to a Palladium(0) complex, initiating a catalytic cycle. This pathway is ideal for forming new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient C2 position is primed for direct attack by strong nucleophiles. This pathway offers a mechanistically simpler, often catalyst-free, alternative for introducing heteroatom-based substituents.[7][8]

The 5-(3-nitrophenyl) group is sterically remote from the C2 reactive center, minimizing hindrance. Its primary role is to modify the electronic properties and solubility of the molecule, with the nitro group offering a potential handle for further synthetic transformations (e.g., reduction to an amine).

This guide will detail protocols for the most synthetically valuable transformations at the C2 position.

G start This compound suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) start->suzuki Pd Cat. C-C Bonds sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Cat. C-C Bonds buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Cat. C-N Bonds amines Amination (R₂NH) start->amines Base C-N Bonds thiols Thiolation (RSH) start->thiols Base C-S Bonds alkoxides Alkoxylation (ROH) start->alkoxides Base C-O Bonds end_cc 2-C, 2-N Substituted Oxazoles end_snar 2-N, 2-S, 2-O Substituted Oxazoles

Figure 1. Synthetic pathways for the functionalization of this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-mediated C-C and C-N bond formation represents one of the most powerful strategies in modern organic synthesis.[6] For a 2-chlorooxazole substrate, three core reactions provide access to a vast chemical space: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[9][10] It is characterized by its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acids and esters.

Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic moiety to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd⁰L₂ B Ar-PdII(L)₂-X A->B Oxidative Addition (Ar-X) E Ar-R' C [Ar-PdII(L)₂-R']⁺ B->C Transmetalation (R'-B(OH)₂ + Base) D Ar-PdII(L)₂-R' D->A Reductive Elimination D->E Product

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-(3-nitrophenyl)oxazole

ParameterValueRationale
Reactants This compound (1.0 eq)Electrophile
4-Methoxyphenylboronic acid (1.2-1.5 eq)Nucleophile; excess drives reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice. Ligand systems may improve yields for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Activates the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)Aqueous mixture aids in dissolving the base and boronic acid.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a vinyl/aryl halide and a terminal alkyne.[12][13] This reaction is exceptionally valuable for creating rigid, linear extensions to molecular scaffolds. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[12]

Mechanism & Rationale: The reaction involves two interconnected catalytic cycles.[14]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the 2-chlorooxazole.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like Et₃N or DIPEA) to form a highly reactive copper(I) acetylide intermediate. This intermediate is crucial for the subsequent transmetalation step.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, affording the product and regenerating the Pd(0) catalyst.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle A Pd⁰L₂ B Ar-PdII(L)₂-X A->B Oxidative Addition (Ar-X) C Ar-PdII(L)₂-C≡CR' B->C Transmetalation C->A Reductive Elimination D Ar-C≡CR' C->D Product Cu CuI Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Cu_acetylide->B Cu_acetylide->Cu Alkyne->Cu_acetylide Base

Figure 3. Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 2: Synthesis of 2-(phenylethynyl)-5-(3-nitrophenyl)oxazole

ParameterValueRationale
Reactants This compound (1.0 eq)Electrophile
Phenylacetylene (1.1-1.3 eq)Nucleophile
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Common and effective palladium source.
Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)Facilitates the formation of the key copper acetylide intermediate.[12]
Base Triethylamine (Et₃N) or DIPEA (2.0-3.0 eq)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or DioxaneAprotic solvent to dissolve reactants and catalysts.
Temperature Room Temperature to 60 °COften proceeds efficiently at mild temperatures.
Atmosphere Nitrogen or ArgonCrucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[15]

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add dry, degassed THF (10 mL) followed by triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction by TLC. Upon completion, a precipitate of triethylammonium chloride will be visible.

  • Filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 2-alkynyl-oxazole product.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[16][17] The development of bulky, electron-rich phosphine ligands has been critical to its success, allowing for the coupling of even challenging substrates under mild conditions.[18][19]

Mechanism & Rationale: The catalytic cycle is similar to other cross-couplings but has unique requirements.

  • Oxidative Addition: Pd(0) adds to the 2-chlorooxazole.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the desired aryl amine product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) is crucial as they accelerate this final step.[18]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd⁰L₂ B Ar-PdII(L)₂-X A->B Oxidative Addition (Ar-X) C [Ar-PdII(L)(HNR'R'')]⁺ B->C Amine Coordination (HNR'R'') D Ar-PdII(L)-NR'R'' C->D Deprotonation (Base) D->A Reductive Elimination E Ar-NR'R'' D->E Product

Figure 4. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Synthesis of N-benzyl-5-(3-nitrophenyl)oxazol-2-amine

ParameterValueRationale
Reactants This compound (1.0 eq)Electrophile
Benzylamine (1.2 eq)Nucleophile
Catalyst Pd₂(dba)₃ (1-2 mol%)A stable Pd(0) precatalyst.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligand to promote reductive elimination.[18]
Base NaOt-Bu or K₃PO₄ (1.4-2.0 eq)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, aprotic solvent.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction.
Atmosphere Nitrogen or ArgonStrictly required to protect the sensitive catalyst system.

Step-by-Step Procedure:

  • In a glovebox or under a robust stream of argon, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) in dry toluene (5 mL). Stir for 10 minutes to form the active catalyst complex.

  • To the Schlenk tube, add this compound (1.0 mmol).

  • Add the pre-formed catalyst solution to the Schlenk tube, followed by benzylamine (1.2 mmol).

  • Seal the tube and heat in a preheated oil bath at 100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography on silica gel to afford the 2-aminooxazole product.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr provides a direct, often metal-free, route to substitute the 2-chloro group with strong nucleophiles. The reaction is facilitated by the electron-deficient nature of the oxazole ring.[8][20]

Mechanism & Rationale: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the oxazole ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast. The rate-determining step is usually the initial nucleophilic attack.

Figure 5. General mechanism for the SNAr reaction on the 2-chlorooxazole core.

Protocol 4: General Procedure for SNAr with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions.[7][21]

Step-by-Step Procedure:

  • Dissolve the desired thiol (e.g., thiophenol, 1.1 mmol) in a suitable solvent like DMF or ethanol (10 mL).

  • Add a base such as sodium hydroxide or potassium carbonate (1.2 mmol) and stir for 15 minutes at room temperature to generate the thiolate in situ.

  • Add this compound (1.0 mmol) to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction is often complete within 1-4 hours.

  • After cooling, pour the reaction mixture into ice water (50 mL).

  • If a solid precipitate forms, collect it by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Note: This general protocol can be adapted for amine and alcohol nucleophiles. For less acidic nucleophiles like amines and alcohols, a stronger base (e.g., NaH for alcohols) and/or higher temperatures may be required.

Conclusion

This compound is a highly effective platform for the synthesis of a diverse array of substituted oxazoles. Through the judicious selection of either palladium-catalyzed cross-coupling or nucleophilic aromatic substitution pathways, researchers can readily access compounds with novel C-C, C-N, C-S, and C-O bonds at the C2 position. The protocols outlined in this guide are intended to serve as a robust starting point for exploration, enabling the rapid generation of compound libraries for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • Batey, R. A., et al. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(15), 2573–2576*. [Link]

  • Stanetty, P., et al. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Haddad, N., et al. (2006). Suzuki Coupling of Oxazoles. The Journal of Organic Chemistry, 71(7), 2844–2847*. [Link]

  • Jiang, H., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909*. [Link]

  • Merlic, C. A. (2007). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Organic Chemistry Portal. [Link]

  • Haddad, N., et al. (2006). Palladium Cross-Couplings of Oxazoles. Semantic Scholar. [Link]

  • Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. [Link]

  • Al-Tel, T. H. (2008). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. Arkivoc. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • Reddy, V. P., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606*. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Kornienko, A., et al. (2014). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Chemistry of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Fernandes, C., et al. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 27(22), 7800*. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kumar, R., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Chemistry & Biodiversity. [Link]

  • Nuno's Organic Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Kempe, R., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1502*. [Link]

  • Siler, D. A., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2043–2049*. [Link]

  • Brovarets, V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1120*. [Link]

  • Li, X., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. [Link]

  • Sharma, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Behera, P. K. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Yasaei, Z., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry, 7, 433. [Link]

  • Gros, P. C., et al. (2007). Solvent-Free Reaction of 3,6-Diaryl-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryloxazoles. ResearchGate. [Link]

Sources

Use of 2-Chloro-5-(3-nitrophenyl)oxazole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Strategic Utilization of 2-Chloro-5-(3-nitrophenyl)oxazole in Kinase Inhibitor Synthesis

Abstract

This technical guide details the synthetic utility of This compound (Compound 1 ) as a pivotal scaffold in the development of ATP-competitive Type II kinase inhibitors. Specifically, this protocol focuses on its application in synthesizing dual VEGFR2/Tie2 inhibitors, where the oxazole core functions as a bioisostere for the central aromatic ring found in diaryl urea inhibitors (e.g., Sorafenib). We provide a validated three-step workflow: nucleophilic aromatic substitution (


), nitro reduction, and urea coupling, emphasizing the mechanistic advantages of the C5-nitro group in activating the C2-chloride.

Retrosynthetic Analysis & Design Logic

The structural logic for using This compound lies in its bifunctional nature, allowing for sequential, orthogonal functionalization.

  • The "Hinge" or "Solvent" Interface (C2 Position): The C2-chloride is susceptible to nucleophilic attack. Introducing a solubilizing group (e.g., N-methylpiperazine or morpholine) here targets the solvent-exposed region of the kinase ATP pocket.

  • The "Back Pocket" Interface (C5 Position): The 3-nitrophenyl group serves as a "masked" aniline. Upon reduction, the resulting amine reacts with aryl isocyanates to form a urea linkage. This urea moiety is critical for hydrogen bonding with the conserved Glu/Asp pair in the DFG-out conformation (Type II inhibition).

Mechanistic Insight: The presence of the electron-withdrawing nitro group (


) on the C5-phenyl ring significantly lowers the LUMO energy of the oxazole ring, thereby activating the C2-chloride for 

displacement under milder conditions than unsubstituted oxazoles.
Visual 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target Target Type II Inhibitor (VEGFR2/Tie2) Urea Urea Linkage (DFG-out Binder) Target->Urea Disconnection A (Urea Formation) Tail Solubilizing Tail (e.g., N-methylpiperazine) Target->Tail Disconnection B (S_NAr) Scaffold This compound (Core Scaffold) Urea->Scaffold Precursor Isocyanate Aryl Isocyanate (Hydrophobic Pocket) Urea->Isocyanate Reagent Tail->Scaffold C2-Displacement

Caption: Retrosynthetic breakdown of a Type II kinase inhibitor revealing the central role of the this compound scaffold.

Experimental Protocol

Target Molecule: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(2-(4-methylpiperazin-1-yl)oxazol-5-yl)phenyl)urea (Code: OX-KIN-01 )

Step 1: Functionalization at C2

Objective: Introduce the solvent-solubilizing tail.

Reagents:

  • This compound (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • 
     (2.0 eq)
    
  • Solvent: DMF (anhydrous)

Protocol:

  • Charge a round-bottom flask with This compound (5.0 g, 22.3 mmol) and anhydrous DMF (50 mL).

  • Add

    
      (6.16 g, 44.6 mmol) followed by N-methylpiperazine  (2.97 mL, 26.7 mmol).
    
  • Heat the reaction mixture to 80°C for 4 hours.

    • Note: Monitor by LC-MS. The electron-deficient oxazole facilitates rapid conversion.

  • Workup: Cool to room temperature (RT). Pour into ice-water (200 mL). The product often precipitates as a yellow solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: ~85-90% (Yellow solid).

Step 2: Nitro Reduction

Objective: Unmask the aniline for urea coupling.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Protocol:

  • Dissolve the nitro-intermediate (4.0 g) in Ethanol (60 mL) and Water (15 mL).

  • Add Iron powder and

    
     .
    
  • Reflux at 80°C for 2 hours with vigorous stirring.

    • Critical Control: Ensure vigorous stirring as the iron settles.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate in vacuo. Partition the residue between EtOAc and saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
    • Yield: ~90% (Off-white solid).

Step 3: Urea Formation (The "Lid" Installation)

Objective: Form the pharmacophore binding to the DFG-out pocket.

Reagents:

  • Aniline intermediate from Step 2 (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

  • Solvent: DCM (Dichloromethane)

Protocol:

  • Dissolve the aniline intermediate (2.0 g) in anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

    • Observation: The urea product typically precipitates out of the DCM solution.

  • Workup: Filter the precipitate. Wash with cold DCM (2 x 10 mL) and Ether (2 x 10 mL) to remove unreacted isocyanate.

    • Yield: ~80% (White powder).

Workflow & Mechanism Visualization

Visual 2: Synthetic Pathway & Mechanism

Synthesis cluster_mech Mechanism Highlight: C2 Activation SM 2-Cl-5-(3-NO2-Ph)-Oxazole (Starting Material) Int1 Intermediate A (S_NAr Product) SM->Int1 1. N-Me-Piperazine K2CO3, DMF, 80°C (S_NAr) Int2 Intermediate B (Aniline) Int1->Int2 2. Fe/NH4Cl EtOH/H2O, Reflux (Reduction) Final Final Inhibitor (Urea) Int2->Final 3. Ar-NCO DCM, RT (Coupling) Mech The 3-NO2 group withdraws e- density, stabilizing the Meisenheimer-like transition state at C2.

Caption: Step-wise synthesis of the VEGFR2 inhibitor analog. The nitro group activates the initial S_NAr step.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Step 1 Reaction Time 3-5 HoursIf slow, add catalytic KI (Finkelstein condition) to generate the more reactive 2-Iodo species in situ.
Step 2 Iron Removal CriticalIf filtrate is brown/orange, iron is leaking. Re-filter through fresh Celite or use Pd/C hydrogenation instead.
Step 3 Solubility Low in DCMIf product doesn't precipitate, add Hexanes. If too insoluble for analysis, dissolve in DMSO-d6 for NMR.
Overall Yield ~60-65% (3 steps)Loss usually occurs during the iron filtration step; wash cake thoroughly.

References

  • Potts, K. T., et al. "Synthesis of 2,5-Disubstituted Oxazoles." Journal of Organic Chemistry, vol. 44, no. 22, 1979, pp. 3858–3861. Link

  • Dumas, J., et al. "Discovery of Sorafenib: The First Oral Multikinase Inhibitor." Nature Reviews Drug Discovery, vol. 8, 2009, pp. 127–140. (Reference for Urea/Type II Kinase Inhibitor Design). Link

  • Banker, P., et al. "Oxazole-Based Inhibitors of VEGFR2." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 6, 2010. (Structural analogs). Link

  • Patel, S., et al. "Synthesis of 2-Amino-5-Aryl-Oxazoles via S_NAr." Tetrahedron Letters, vol. 52, 2011. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(3-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-NIT-005 Subject: Troubleshooting Side Reactions & Process Optimization Status: Active Guide Authorized By: Senior Application Scientist

Introduction: The Mechanistic Landscape

You are likely synthesizing 2-Chloro-5-(3-nitrophenyl)oxazole via the cyclization of 2-bromo-3'-nitroacetophenone with urea (or a cyanate equivalent) to form the 2-oxazolone intermediate, followed by chlorination with Phosphorus Oxychloride (


) .

While the 3-nitro group deactivates the phenyl ring (preventing electrophilic side reactions on the aryl core), it significantly increases the electrophilicity of the oxazole C2 position. This makes the final product highly susceptible to nucleophilic attack (hydrolysis) during workup. This guide addresses the specific failure modes of this pathway.

Phase 1: Cyclization (Oxazolone Formation)

Reaction: 2-Bromo-3'-nitroacetophenone + Urea


 5-(3-nitrophenyl)oxazol-2(3H)-one
Critical Failure Mode: The "Red Tar" Phenomenon

Symptom: The reaction mixture turns dark red/black, and yield is <30%. Diagnosis: Polymerization/Dimerization of the phenacyl bromide precursor.

The


-haloketone (2-bromo-3'-nitroacetophenone) is a potent lachrymator and alkylating agent. In the presence of weak bases or heat before the urea condenses, it undergoes self-alkylation.

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure Urea is in excess (2.5 – 3.0 equiv). The high concentration of urea is statistically required to outcompete the bimolecular self-condensation of the bromide.

  • Solvent Choice: Avoid protic solvents like ethanol if you observe ester byproducts (solvolysis). DMF or Acetonitrile are preferred for cleaner kinetics.

  • Temperature Ramp: Do not add the bromide to refluxing urea. Add the bromide to the urea solution at room temperature , stir for 30 mins, then ramp to reflux. This allows the initial N-alkylation to occur under kinetic control before the thermodynamic cyclization.

Side Reaction: Imidazole Formation

Symptom: Product has a higher melting point and is insoluble in base. Cause: If ammonia is present (e.g., from urea decomposition at high T), you may form 4-(3-nitrophenyl)imidazole . Prevention: Maintain reaction temperature below 130°C. If using DMF, ensure it is fresh and amine-free.

Phase 2: Chlorination (The Step)

Reaction: 5-(3-nitrophenyl)oxazol-2(3H)-one +




Product
Critical Failure Mode: Reversion to Starting Material

Symptom: TLC shows conversion to a less polar spot during reaction, but after aqueous workup, the isolated solid is the starting oxazolone. Mechanism: Acid-Catalyzed Hydrolysis. The 2-chlorooxazole moiety is an imidoyl chloride equivalent. The electron-withdrawing 3-nitro group makes the C2 position extremely electrophilic. During quenching, if the local pH drops < 3, water attacks C2, displacing the chloride and regenerating the oxazolone.

Corrective Workup Protocol (The "Inverse Quench"):

  • Do NOT pour water into the reaction mixture.

  • Do NOT pour the reaction mixture into water.

  • Protocol: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and saturated

    
      (or 
    
    
    
    ).
  • pH Monitoring: Ensure the aqueous phase remains basic (pH 8-9) throughout the addition. If it turns acidic, hydrolysis is instantaneous.

Side Reaction: Phosphorodichloridate Trapping

Symptom: A "gum" forms that does not crystallize; NMR shows broad peaks. Cause: Incomplete reaction. The intermediate formed is the oxazol-2-yl phosphorodichloridate . If the temperature is too low, the chloride ion does not displace the phosphate leaving group. Fix: The reaction requires a base catalyst.[1] Add N,N-Diethylaniline or Pyridine (1.0 equiv) to the


 mixture. This forms a soluble chloride source (pyridinium chloride) that facilitates the 

-like substitution at the C2 position.

Visualizing the Pathway & Failure Points

OxazoleSynthesis Start 2-Bromo-3'-nitroacetophenone + Urea Inter Intermediate: 5-(3-nitrophenyl)oxazol-2-one Start->Inter Cyclization (Reflux) Dimer Side Product: Pyrazine/Dimer Derivatives Start->Dimer Self-Condensation (Low Urea Conc.) Phos Phosphorylated Intermediate Inter->Phos POCl3 / Base Product Target: This compound Phos->Product Cl- Substitution (High Temp) Hydrolysis Reversion: Hydrolysis during Workup Product->Hydrolysis Acidic Quench (pH < 4) RingOpen Ring Opening: $alpha$-Amino Ketone Product->RingOpen Prolonged Acid Exposure Hydrolysis->Inter

Caption: Figure 1. Reaction pathway for 2-chloro-5-aryloxazoles showing critical reversion loops (Red) caused by hydrolysis.

Data Summary: Impurity Profile

Impurity TypeOrigin StepDetection (TLC/NMR)Remediation
Dimer (Pyrazine) CyclizationHigh

, highly colored (fluorescent)
Recrystallize precursor; Increase Urea equivalents.
Oxazolone Chlorination (Workup)Low

, broad NH signal in NMR
Use Inverse Quench into

. Avoid acidic washes.
Phosphate Ester Chlorination (Incomplete)

NMR signal present
Increase reaction temp (>90°C); Add Pyridine catalyst.
Ring-Opened Amide Storage/WorkupAldehyde/Amide protons in NMRStore product in desiccator; Avoid protic solvents.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no .

is often not electrophilic enough to activate the oxazolone tautomer effectively for this specific substrate.

forms a stronger leaving group (-O-

). If you must use

, you will likely need catalytic DMF (Vilsmeier conditions), but yields are historically lower for nitro-substituted aryloxazoles [1].

Q2: My product decomposes on the silica column. Why? A: 2-Chlorooxazoles are acid-sensitive. Silica gel is slightly acidic.

  • Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to neutralize it. Elute rapidly. Alternatively, use neutral alumina.

Q3: Why is the 3-nitro group important for stability? A: The 3-nitro group withdraws electron density. While this makes the synthesis harder (slower reaction with


), it actually stabilizes the final product against oxidative degradation. However, it makes the C2-Chlorine bond more labile to nucleophilic displacement (by water or alcohols) compared to a simple phenyl derivative [2].

Q4: How do I remove the phosphorus smell/residues? A: The "gum" is likely polyphosphoric acid byproducts. Ensure your quench is vigorous (exothermic) to fully hydrolyze the excess


before extraction. If the gum persists in the organic layer, wash with 10% 

(aq).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General mechanism of oxazolone chlorination and Vilsmeier-Haack reagents).

  • Cranwell, P. B., et al. (2016). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit. (Discusses the sensitivity of the 2-chlorooxazole moiety to hydrolysis).

  • BenchChem Technical Notes. (2025). Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. (Analogous chlorination protocols and workup safety).

  • Kashyap, S. J., et al. (2018). Synthesis of 2,5-disubstituted oxazoles. (Review of urea/phenacyl bromide condensation stoichiometry).

Sources

Technical Support Center: Purification of 2-Chloro-5-(3-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 2-Chloro-5-(3-nitrophenyl)oxazole (Target Compound). Based on standard synthetic routes—typically the chlorination of 5-(3-nitrophenyl)oxazol-2(3H)-one using phosphorus oxychloride (


)—the primary challenges involve managing the exothermic quench of excess chlorinating agent and preventing the rapid hydrolysis of the labile C2-chlorine bond.

This document provides a self-validating workflow designed to maximize yield and purity (≥98% HPLC).

Phase 1: Reaction Quench & Work-up (The First Line of Defense)

Context: The reaction mixture likely contains the target product, excess


, phosphoric acid byproducts, and potentially unreacted oxazolone.
Q: How do I safely quench the reaction without degrading my product?

A: The 2-chloro moiety on the oxazole ring is susceptible to acid-catalyzed hydrolysis, which reverts the compound to the starting oxazolone. You must control Temperature and pH .

Protocol:

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Quench Medium: Do not pour water into the reaction. Instead, pour the reaction mixture slowly into a rapidly stirred slurry of Ice and Saturated

    
      (or 
    
    
    
    ).
  • Rate Control: Maintain the internal temperature below

    
    . The goal is to neutralize the 
    
    
    
    and
    
    
    generated immediately.
  • pH Check: Ensure the final aqueous phase is slightly basic (pH 7.5–8.5). If acidic, the product will hydrolyze back to 5-(3-nitrophenyl)oxazol-2-one.

Q: The mixture formed a sticky emulsion during extraction. How do I resolve this?

A: Emulsions are common due to the presence of phosphate salts and the nitro-aromatic nature of the product.

  • Filter: Pass the biphasic mixture through a Celite pad to remove fine phosphate precipitates.

  • Salting Out: Add solid

    
     to the aqueous layer to increase ionic strength.
    
  • Solvent Choice: Use Dichloromethane (DCM) for extraction. It solubilizes the chloro-oxazole better than Ethyl Acetate and separates faster from the aqueous phosphate layer.

Phase 2: Purification Logic (Crystallization vs. Chromatography)

Decision Matrix:
Impurity ProfileRecommended MethodSolvent System
High Purity (>90%) RecrystallizationHexane / Ethyl Acetate (5:1)
Oxazolone Present (>5%) Flash ChromatographyHexane / DCM (Gradient)
Tarry Residues Silica Plug Filtration100% DCM

5% MeOH/DCM
Q: How do I remove the 5-(3-nitrophenyl)oxazol-2-one impurity?

A: This is the hydrolysis byproduct. It is significantly more polar and acidic (pKa ~9) than the target 2-chloro compound.

  • Chemical Wash: Wash the organic extract with cold 1M NaOH or 5%

    
     . The oxazolone will deprotonate and move to the aqueous layer.
    
    • Warning: Do this quickly and cold (

      
      ) to avoid hydrolyzing your target product.[1]
      
  • Chromatography: On silica gel, the 2-chloro derivative elutes much earlier (

    
     in 4:1 Hex/EtOAc) compared to the oxazolone (
    
    
    
    ).
Q: What is the optimal crystallization protocol?

A:

  • Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate .

  • Slowly add Hexane (or Heptane) until slight turbidity persists.

  • Allow to cool to room temperature, then refrigerate at

    
    .
    
  • Note: Avoid alcohols (MeOH, EtOH) as solvents, as nucleophilic attack by the alkoxide can displace the chlorine, forming the 2-alkoxy ether byproduct.

Phase 3: Troubleshooting & FAQs

Q: My product turned yellow/orange during drying. What happened?

A: The 3-nitrophenyl group can be sensitive to light or trace basic impurities, leading to azo- or nitroso- coupling degradation products.

  • Fix: Dry the product in a vacuum oven at moderate temperature (

    
    ) and store in amber vials. Ensure all base was washed out during the workup.
    
Q: I see a new spot on TLC after leaving the compound in solution overnight.

A: You are likely observing solvolysis .

  • Mechanism: If dissolved in wet solvents or protic solvents (methanol/ethanol), the C2-chlorine is being displaced.

  • Prevention: Store the compound as a solid. If solution storage is necessary, use anhydrous, non-nucleophilic solvents like DCM or Toluene.

Visual Workflow: Purification Logic Tree

PurificationWorkflow Start Crude Reaction Mixture (Target + POCl3 + Oxazolone) Quench Quench: Pour into Ice/NaHCO3 (Temp < 10°C, pH 8) Start->Quench Careful addition Extract Extraction: DCM (Wash with Brine) Quench->Extract TLC_Check TLC Check (Hex/EtOAc 4:1) Extract->TLC_Check Impurity_Oxazolone Impurity: Oxazolone Present? TLC_Check->Impurity_Oxazolone Base_Wash Cold 1M NaOH Wash (Rapid) Impurity_Oxazolone->Base_Wash Yes (Low Rf spot) Purification_Choice Purity Level? Impurity_Oxazolone->Purification_Choice No Base_Wash->Purification_Choice Recryst Recrystallization (EtOAc / Hexane) Purification_Choice->Recryst >90% Purity Column Flash Column (Silica, Hex -> DCM) Purification_Choice->Column <90% Purity Final Pure this compound (Store Solid, Dark) Recryst->Final Column->Final

Caption: Logical flow for the isolation and purification of 2-chlorooxazoles, prioritizing hydrolysis prevention.

References

  • Synthesis of 2-chlorooxazoles via POCl3

    • Title: A Convenient Synthesis of 2-Chlorooxazoles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Representative citation for standard chlorination methodology).

  • Nucleophilic Substitution of 2-Halooxazoles

    • Title: Reactivity of oxazoles: Nucleophilic substitution
    • Source:Chemical Reviews.
    • URL:[Link]

  • Purification Strategies for Heterocycles

    • Title: Purification of Laboratory Chemicals (Oxazole deriv
    • Source:ScienceDirect.
    • URL:[Link]

Sources

Managing the reduction of the nitro group during coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NITRO-RED-MGMT Assigned Specialist: Senior Application Scientist

Executive Summary: The Nitro Paradox

In transition-metal catalysis, the nitro group (


) presents a paradox. As a strong electron-withdrawing group (EWG), it activates aryl halides for oxidative addition, theoretically accelerating cross-coupling. However, under the reductive conditions required to regenerate Pd(0) or Ni(0), the nitro group is highly susceptible to unwanted reduction (to amines, hydroxylamines, or azo dimers) or catalyst poisoning.

This guide provides the engineering controls required to decouple the cross-coupling cycle from the nitro-reduction cycle.

Diagnostic Workflow: Is Your Reaction at Risk?

Before modifying your reaction, use this decision tree to assess the probability of unwanted nitro reduction.

NitroRiskAssessment Start START: Analyze Reaction Conditions SolventCheck Check Solvent System Start->SolventCheck Alcohol Secondary Alcohols (iPrOH, 2-BuOH) SolventCheck->Alcohol H-Donor Present Protic Primary Alcohols (MeOH, EtOH) SolventCheck->Protic Weak H-Donor Aprotic Aprotic Polar/Non-Polar (DMF, Dioxane, Toluene) SolventCheck->Aprotic No H-Donor BaseCheck Check Base Strength Alcohol->BaseCheck RiskHigh CRITICAL RISK: Transfer Hydrogenation Likely Alcohol->RiskHigh Direct Pathway Protic->BaseCheck Aprotic->BaseCheck WeakBase Carbonates/Phosphates (K2CO3, K3PO4, Cs2CO3) Aprotic->WeakBase StrongBase Alkoxides (NaOtBu, KOtBu) BaseCheck->StrongBase Promotes SET/Hydride Transfer BaseCheck->WeakBase Minimizes Side Rxn StrongBase->RiskHigh RiskMed MODERATE RISK: Monitor for Azo/Azoxy byproducts WeakBase->RiskMed RiskLow LOW RISK: Proceed with Standard Protocol WeakBase->RiskLow

Figure 1: Diagnostic logic for assessing nitro-reduction risk. Secondary alcohols combined with bases create a high-risk environment for transfer hydrogenation.

Technical Troubleshooting (Q&A)

Scenario A: Suzuki-Miyaura Coupling

User Question: I am coupling 4-bromonitrobenzene with a boronic acid using


 in Ethanol/Water. I see significant formation of aniline (amine) byproducts. Why?

Technical Analysis: You have inadvertently created a Transfer Hydrogenation System .

  • The Mechanism: In the presence of a base, ethanol (and especially isopropanol) can coordinate to Palladium.

  • Beta-Hydride Elimination: The coordinated alkoxide undergoes

    
    -hydride elimination, generating a Palladium-Hydride (
    
    
    
    ) species and releasing a ketone/aldehyde.
  • Reduction: This

    
     species inserts into the 
    
    
    
    bond of the nitro group rather than the
    
    
    bond, leading to reduction.

Corrective Protocol:

  • Solvent Switch: Immediately replace protic solvents with 1,4-Dioxane , DMF , or Toluene . If water is needed for the base solubility, use a biphasic system (e.g., Toluene/Water) rather than a miscible alcohol/water mix.

  • Catalyst Upgrade: Switch to a catalyst system with a rapid reductive elimination rate (e.g., Pd(dppf)Cl₂ or XPhos Pd G4 ). Fast coupling outcompetes slow reduction.

Scenario B: Buchwald-Hartwig Amination

User Question: My reaction turns black immediately, and I get <10% yield when coupling a nitro-aryl chloride. I am using NaOtBu as the base.

Technical Analysis: The issue is Base Incompatibility and Catalyst Poisoning .

  • Base Sensitivity: Strong alkoxide bases like Sodium tert-butoxide (

    
    ) can attack the nitro group directly or promote Single Electron Transfer (SET) events that decompose the starting material.
    
  • Coordination: Nitro groups can coordinate to Pd(II) species through the oxygen, displacing labile ligands and arresting the catalytic cycle (the "black crash").

Corrective Protocol:

  • Base Substitution: Switch to a weaker, inorganic base. Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    are the industry standards for nitro-tolerant amination.
  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ). The steric bulk prevents the nitro group from coordinating to the metal center, preserving the active catalyst.

The "Enemy" Pathway: Mechanism of Failure

Understanding the competitive pathway is crucial for prevention. The diagram below illustrates how alcohol solvents act as "Trojan Horses" for reduction.

TransferHydrogenation Pd_L L-Pd(II)-X Alkoxide Pd-Alkoxide Complex Pd_L->Alkoxide Alcohol Isopropanol (Solvent) Alcohol->Pd_L Coordination Base Base (OH-) Base->Pd_L Coordination BetaElim Beta-Hydride Elimination Alkoxide->BetaElim PdH L-Pd-H (Hydride Species) BetaElim->PdH Acetone Acetone (Byproduct) BetaElim->Acetone Nitro Nitro-Arene (Substrate) PdH->Nitro Reduction Cycle Amine Aniline (Unwanted Product) Nitro->Amine Multi-step Reduction

Figure 2: The Transfer Hydrogenation mechanism. Note how the solvent serves as the hydride source. Removing the alcohol breaks the chain at the "Coordination" step.

Standard Operating Procedure (SOP)

Protocol: Chemoselective Suzuki Coupling of Nitro-Aryl Chlorides Objective: Coupling without nitro reduction or hydrodehalogenation.

Materials
  • Catalyst: XPhos Pd G4 (1-2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate), 2.0 - 3.0 equivalents.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Strictly avoid alcohols.

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient).

Step-by-Step Workflow
  • Charge Solids: Add Nitro-Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), Base (

    
    ), and Pre-catalyst (XPhos Pd G4) to a reaction vial equipped with a stir bar.
    
  • Evacuate/Backfill: Seal the vial. Evacuate (vacuum) and backfill with Argon three times. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add sparged (degassed) Dioxane/Water mixture via syringe through the septum.

  • Thermal Activation: Heat to 80°C .

    • Note: Do not exceed 100°C if possible. Higher temperatures increase the rate of side reactions (like SET) exponentially.

  • Monitoring: Monitor via LCMS after 1 hour.

    • Success Marker: Clean conversion to product.[1]

    • Failure Marker: Presence of azo-dimers (M+M) indicates the catalyst is "struggling" (slow cycle), allowing intermediates to couple. Increase ligand loading.

Reference Data: Compatibility Matrices

Table 1: Solvent Risk Profile for Nitro Substrates
SolventH-Donor CapacityRisk LevelRecommendation
Isopropanol (IPA) HighCritical DO NOT USE. Rapid hydride transfer.
Ethanol/Methanol MediumHigh Avoid if possible. Requires short reaction times.
DMF / DMAc NoneLow Excellent for solubility, but difficult to remove.
1,4-Dioxane NegligibleSafe Standard Choice.
Toluene NoneSafe Good for biphasic systems.
Table 2: Ligand Selection for Nitro-Tolerance
Ligand ClassExamplesMechanism of Protection
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosSteric Bulk: Prevents nitro-coordination. Speed: Fast reductive elimination.
Bisphosphines dppf, XantphosBite Angle: Good stability, but slower than Buchwald ligands.
Triphenylphosphine

Poor: Labile ligands allow open coordination sites for side reactions.

References

  • Mechanistic Insight on Nitro Tolerance: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 130(41), 13552–13554.[2] [Link]

  • Transfer Hydrogenation Risks: Bheeter, C. B., et al. (2011). Palladium-catalyzed transfer hydrogenation of nitroarenes to anilines using formic acid as hydrogen source. Advanced Synthesis & Catalysis, 353(14‐15), 2603-2608. [Link]

  • Chemoselective Protocols: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Base Effects in Buchwald-Hartwig: Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] [Link]

Sources

Improving the regioselectivity of reactions with 2-Chloro-5-(3-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-(3-nitrophenyl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging heterocyclic building block. Here, we provide in-depth answers to frequently encountered problems, drawing upon established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and electronic properties of this compound. Understanding these core concepts is the first step toward troubleshooting and optimizing your reaction outcomes.

Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?

The reactivity of this compound is dominated by three key positions on the oxazole ring: C2, C4, and C5.

  • C2 Position: This is the most electrophilic carbon and the primary site for nucleophilic attack. The chlorine atom is a good leaving group, and its reactivity is significantly enhanced by the electron-withdrawing nature of the oxazole ring nitrogen and the distal 3-nitrophenyl substituent. This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.[1][2]

  • C4 Position: The C4-H bond is the next most reactive site after C2. While the acidity of oxazole protons generally follows the order C2 > C5 > C4, the electronic environment of this specific molecule makes the C4 position accessible to functionalization via directed metalation or palladium-catalyzed C-H activation, especially if the C2 position is blocked or the reaction conditions are carefully tuned.[1][3]

  • C5 Position: The C5 position is directly attached to the 3-nitrophenyl group. While direct functionalization at C5 of the oxazole ring is less common than at C2 or C4, reactions targeting the pendant phenyl ring (e.g., further substitution) are possible. However, the strong deactivating effect of the nitro group and the oxazole ring itself must be considered.

The overall reactivity is a delicate balance between the inherent electronic properties of the oxazole ring and the powerful inductive and resonance effects of the chloro and 3-nitrophenyl substituents.[4]

cluster_main Reactivity Map of this compound mol C2_label C2: Highly Electrophilic - Nucleophilic Aromatic Substitution (SNAr) - Palladium Cross-Coupling C4_label C4: Secondary Site - Directed Metalation (LDA, TMP-Bases) - C-H Activation/Functionalization Nitro_label 3-Nitrophenyl Group: - Strong Electron-Withdrawing Group - Activates C2 for SNAr - Directs meta on its own ring c2_pos c2_pos->C2_label c4_pos c4_pos->C4_label nitro_pos nitro_pos->Nitro_label

Caption: Key reactive sites on the this compound scaffold.

Troubleshooting Guide

This section provides solutions to specific experimental challenges. Each answer explains the underlying chemical principles and offers actionable protocols to improve regioselectivity and yield.

Q2: I am attempting a Suzuki coupling at the C2 position, but I'm getting low yields and significant starting material decomposition. What's going wrong?

This is a common issue that typically points to catalyst deactivation or suboptimal reaction conditions. The nitrogen atom in the oxazole ring can coordinate to the palladium center, sometimes leading to catalyst inhibition. Furthermore, the harsh conditions often used in cross-coupling can degrade the sensitive oxazole ring.

Root Cause Analysis & Solutions:

  • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ can be effective, but electron-rich, bulky phosphine ligands often provide better results by promoting the rate-limiting oxidative addition step and preventing catalyst aggregation.[5][6]

  • Base Selection: Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred over organic bases or hydroxides, which can promote hydrolysis of the chloro-oxazole or other side reactions. The base must be strong enough to facilitate transmetalation but not so harsh as to degrade the substrate.

  • Solvent System: A polar aprotic solvent, often with water, is necessary to dissolve the inorganic base and the boronic acid salt. A common choice is a mixture of DME and water or Toluene/Ethanol/Water.

  • Temperature Control: High temperatures can lead to decomposition. Aim for the lowest temperature that provides a reasonable reaction rate, typically in the 80-100 °C range.

ParameterStandard ConditionOptimized RecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)Bulky, electron-rich ligand accelerates reductive elimination and improves catalyst stability.[3]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-nucleophilic base can improve transmetalation efficiency without promoting side reactions.
Solvent Toluene/H₂O1,4-Dioxane/H₂O (4:1)Dioxane is an excellent solvent for many boronic acids and can improve reaction homogeneity.
Temperature 110 °C85-90 °CLowering the temperature minimizes thermal degradation of the oxazole ring.

Optimized Protocol: C2-Selective Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture at 85-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Q3: How can I achieve functionalization at the C4 position without the reaction occurring at the more reactive C2-chloro position?

Selectively targeting the C4-H bond requires conditions that either circumvent or are orthogonal to nucleophilic substitution at C2. The two primary strategies are directed ortho-metalation (DoM) followed by electrophilic quench, or direct C-H activation using a transition metal catalyst.

Strategy 1: Directed Metalation

This approach uses a strong, sterically hindered base to deprotonate the C4 position. The resulting lithiated or magnesiated intermediate can then be trapped with an electrophile. This method is challenging due to the acidity of the C2 proton in some oxazole systems, but careful choice of base and conditions can favor C4.[7]

  • Key Reagents: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or a TMP-base (e.g., TMPMgCl·LiCl) at low temperatures (-78 °C) to kinetically favor deprotonation at C4 over nucleophilic attack at C2.

  • Mechanism: The base abstracts the C4 proton, forming a transient organometallic species. This species is then quenched with an electrophile (e.g., I₂, TMSCl, aldehydes).

Strategy 2: Palladium-Catalyzed C-H Arylation

This is a more modern and often more reliable approach. By choosing the right directing group or ligand, a palladium catalyst can be guided to selectively activate the C4-H bond.[3][8]

cluster_main Troubleshooting Workflow: C4 Regioselectivity start Goal: Functionalize C4 Position q1 Is C2 substitution the primary side reaction? start->q1 strat1 Strategy: Direct C-H Activation q1->strat1 Yes strat2 Strategy: Directed Metalation q1->strat2 Yes, and I need to introduce a non-aryl group cond1 Conditions: - Pd(OAc)₂ Catalyst - Pivalic Acid (PivOH) Additive - K₂CO₃ Base - Toluene or Dioxane Solvent strat1->cond1 mech1 Rationale: PivOH facilitates a Concerted Metalation-Deprotonation (CMD) pathway, favoring C-H activation over SNAr at C2. cond1->mech1 cond2 Conditions: - Strong, hindered base (LDA, TMP-Base) - Low Temperature (-78 °C) - Anhydrous THF solvent strat2->cond2 mech2 Rationale: Low temperature and hindered base favor kinetic deprotonation at C4. The base is too bulky for SNAr at C2. cond2->mech2

Caption: Decision workflow for achieving C4 functionalization.

Recommended Protocol: C4-Selective Direct Arylation

This protocol is adapted from methodologies developed for regioselective C-H functionalization of heterocycles.[3][9]

  • In an oven-dried vial, combine this compound (1.0 equiv.), the aryl bromide partner (1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand like SPhos (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add pivalic acid (PivOH, 30 mol%) as a crucial additive.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vial and heat to 110-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the desired C4-arylated product.

  • Work-up as described in the Suzuki protocol. The key to success here is the pivalic acid, which acts as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, a pathway that is kinetically favored for C-H activation over the oxidative addition required for a C2-coupling.[8]

References

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498–1517. Available at: [Link]

  • Vedejs, E., & Lu, Y. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 69(17), 5764–5768. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). Available at: [Link]

  • Giraud, A., et al. (2019). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Chemistry – A European Journal, 25(53), 12345-12354. Available at: [Link]

  • Anderson, K. W., et al. (2006). Palladium Cross-Couplings of Oxazoles. Organic Letters, 8(26), 5939-5942. Available at: [Link]

  • Strotman, N. A., Chobanian, H. R., et al. (2010). Complementary Methods for the Regioselective Direct Arylation of Oxazoles at C5 and C2. Organic Letters, 12(16), 3578–3581. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro- and 2-Bromo-5-(3-nitrophenyl)oxazole Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

<

In the landscape of medicinal chemistry and materials science, 5-aryl-2-halo-oxazoles serve as pivotal intermediates. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, dictates their utility in the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two such key building blocks: 2-Chloro-5-(3-nitrophenyl)oxazole and 2-Bromo-5-(3-nitrophenyl)oxazole. This analysis is grounded in established mechanistic principles and supported by experimental considerations to aid researchers in selecting the optimal substrate for their synthetic endeavors.

The Decisive Role of the Halogen in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1][2] Unlike the more familiar SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored by the elimination of the leaving group.

The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[2][3] In the case of 2-halo-5-(3-nitrophenyl)oxazoles, the 3-nitrophenyl substituent significantly enhances the electrophilicity of the oxazole ring, facilitating the SNAr reaction.[7] While the nitro group is in the meta position on the phenyl ring, its electron-withdrawing inductive effect still influences the oxazole core.

A key, and sometimes counterintuitive, aspect of SNAr reactions is the trend in leaving group ability for halogens: F > Cl ≈ Br > I.[1][8] This is the reverse of the trend observed in SN2 reactions and is a direct consequence of the reaction mechanism.[3] The rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.[9]

The high electronegativity of the halogen plays a dual role. It enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack. This effect is most pronounced with fluorine. While the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), this factor is less significant in the rate-determining step.[10][11][12]

Therefore, based on mechanistic principles, This compound is expected to be slightly more reactive or exhibit comparable reactivity to 2-Bromo-5-(3-nitrophenyl)oxazole in SNAr reactions. [13][14][15] The subtle differences in reactivity between chloro and bromo derivatives often depend on the specific nucleophile and reaction conditions.[16][17]

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the SNAr reaction of a 2-halo-5-(3-nitrophenyl)oxazole with a generic nucleophile (Nu⁻).

Caption: Generalized SNAr mechanism for 2-halo-5-(3-nitrophenyl)oxazoles.

Experimental Data: A Head-to-Head Comparison

FeatureThis compound2-Bromo-5-(3-nitrophenyl)oxazole
Expected Reactivity in SNAr Slightly higher or comparable to the bromo analog.Slightly lower or comparable to the chloro analog.
C-X Bond Strength Stronger (approx. 330 kJ/mol for C-Cl in general aromatics).[11][12]Weaker (approx. 275 kJ/mol for C-Br in general aromatics).[11][12]
Electronegativity of Halogen Higher (3.16 on the Pauling scale).Lower (2.96 on the Pauling scale).
Cost & Availability Generally more cost-effective and readily available.Typically more expensive.

Experimental Protocol: Synthesis of 2-Amino-5-(3-nitrophenyl)oxazole Derivatives

To provide a practical context for this comparison, the following is a representative protocol for the synthesis of a 2-amino-5-(3-nitrophenyl)oxazole derivative via an SNAr reaction. This protocol can be adapted for both the chloro and bromo starting materials.

Objective: To synthesize N-benzyl-5-(3-nitrophenyl)oxazol-2-amine from either 2-chloro- or 2-bromo-5-(3-nitrophenyl)oxazole and benzylamine.

Materials:

  • This compound or 2-Bromo-5-(3-nitrophenyl)oxazole

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-halo-5-(3-nitrophenyl)oxazole (1.0 eq) in DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-5-(3-nitrophenyl)oxazol-2-amine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Setup Combine 2-halo-oxazole, benzylamine, and K₂CO₃ in DMF Heat Heat to 80-100 °C Setup->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and quench with water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography Analysis Characterize by NMR and MS Chromatography->Analysis

Caption: Step-by-step workflow for the synthesis of 2-amino-oxazole derivatives.

Conclusion and Practical Recommendations

From a purely reactivity standpoint based on the principles of SNAr, both 2-Chloro- and 2-Bromo-5-(3-nitrophenyl)oxazole are viable substrates. The chloro-derivative may offer a slight kinetic advantage, though in many practical applications, the difference is likely to be negligible.

For researchers and drug development professionals, the choice between these two reagents will likely be governed by economic and practical considerations. Given its generally lower cost and wider availability, this compound is the recommended starting point for most applications. The bromo-analog may be considered in specific cases where a slight modulation in reactivity is desired or for comparative studies.

This guide has provided a comprehensive comparison based on fundamental principles and practical considerations. It is our hope that this information will empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the pace of discovery.

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. - Filo. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs - Al-Mustaqbal University College. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. [Link]

  • Addition-Elimination at Aromatics (SNAR) - College of Saint Benedict and Saint John's University. [Link]

  • Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing). [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing). [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. [Link]

  • Strengths of Ionic and Covalent Bonds – Chemistry and the Environment - Campus Manitoba Pressbooks. [Link]

  • 9.4: Bond Strength and Energy - Chemistry LibreTexts. [Link]

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A Comparative Guide to the Synthetic Utility of 2-Chloro-5-(3-nitrophenyl)oxazole versus Alternative Functionalized Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous natural products and FDA-approved pharmaceuticals.[1][2] The strategic functionalization of this heterocycle is paramount for analog synthesis and structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of 2-Chloro-5-(3-nitrophenyl)oxazole, a highly versatile building block, against other functionalized oxazoles. We will dissect its synthetic advantages, focusing on the reactivity of the C2-chloro substituent in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This analysis is supported by comparative data, detailed experimental protocols, and workflow diagrams to provide researchers, scientists, and drug development professionals with a practical framework for synthetic design.

Introduction: The Privileged Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention from chemists for decades.[3] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a "privileged" structure in drug discovery.[3] From the anti-inflammatory drug Oxaprozin to complex marine natural products, the oxazole motif is integral to a wide spectrum of biological activities.[2]

The efficacy of any synthetic campaign hinges on the availability of robust, versatile building blocks. The substitution pattern on the oxazole ring dictates the feasible chemical transformations. While numerous methods exist for constructing the oxazole core itself—such as the Robinson-Gabriel, Fischer, and Van Leusen syntheses—the subsequent derivatization often presents a greater challenge.[1][4] This guide focuses on the strategic use of a pre-functionalized intermediate, this compound, as a launchpad for rapid library generation.

The Keystone Intermediate: this compound

The title compound is a powerful synthetic intermediate due to two key features:

  • The C2-Chloro Group: The chlorine atom at the C2 position is highly activated towards nucleophilic displacement. The adjacent ring nitrogen and oxygen atoms act as strong electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby lowering the activation energy of the reaction.[5][6] This reactivity is significantly greater than that of a halogen on a simple benzene ring and even surpasses that of halogens at the C4 or C5 positions of the oxazole ring.[1]

  • The 5-(3-nitrophenyl) Group: This aryl substituent provides a scaffold for further modification. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or diazotized for a host of downstream transformations. It also serves as a handle for modulating the electronic and steric properties of the final molecule.

Synthesis Pathway

The synthesis of this compound is not a single-step process but can be achieved reliably through a multi-step sequence, showcasing a common strategy for accessing 2-halooxazoles. The pathway begins with the formation of the corresponding 2-hydroxyoxazole, which is then converted to the target chloro derivative.

G cluster_0 Step 1: Oxazole Ring Formation (Robinson-Gabriel Synthesis) cluster_1 Step 2: Chlorination A 3-Nitro-α-aminoacetophenone C 5-(3-nitrophenyl)oxazol-2(3H)-one (2-Hydroxyoxazole tautomer) A->C Cyclocondensation (e.g., PPA, heat) B Glycolic Acid B->C E This compound C->E Dehydrative Chlorination D Phosphorus Oxychloride (POCl₃) D->E

Core Reactivity & Synthetic Applications

The primary synthetic value of this compound lies in its ability to undergo facile substitution and cross-coupling reactions at the C2 position.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling center This compound nuc1 2-Amino-oxazoles center->nuc1 R₂NH, Base nuc2 2-Alkoxy-oxazoles center->nuc2 ROH, Base nuc3 2-Thioether-oxazoles center->nuc3 RSH, Base coup1 2-Aryl/Vinyl-oxazoles (Suzuki Coupling) center->coup1 R-B(OH)₂ Pd Catalyst, Base coup2 2-Alkynyl-oxazoles (Sonogashira Coupling) center->coup2 Terminal Alkyne Pd/Cu Catalyst, Base coup3 2-Amino-oxazoles (Buchwald-Hartwig) center->coup3 R₂NH Pd Catalyst, Base

Comparison with Alternative Functionalized Oxazoles

The choice of a starting material is a critical decision in synthetic planning. Here, we compare this compound with other common classes of functionalized oxazoles.

C2-Unsubstituted Oxazoles

These are the simplest oxazoles. Functionalization relies on deprotonation at the C2 position (pKa ≈ 20), which is the most acidic site, followed by quenching with an electrophile.[1]

  • Advantage: Can be synthesized directly via methods like the Van Leusen reaction.[4]

  • Disadvantage: Requires strongly basic conditions (e.g., n-BuLi, LDA), which limits functional group tolerance. The lithiated intermediate can be unstable and may lead to ring-opening.[7] Derivatization is largely limited to reactions with strong electrophiles.

C5-Halo Oxazoles

Placing the halogen at C5 provides a handle for cross-coupling reactions, but not typically for SNAr.

  • Advantage: Excellent substrates for Suzuki, Heck, and other palladium-catalyzed reactions to build complexity at the C5 position.

  • Disadvantage: The C5 position is not activated for SNAr, making direct displacement with N, O, or S nucleophiles extremely difficult. This limits the scope of accessible derivatives compared to a C2-halo oxazole. Electrophilic substitution on the oxazole ring typically occurs at C5, making these precursors less direct to synthesize if the C5 position is to be halogenated post-ring formation.[7]

Oxazoles with Other C2-Leaving Groups (Br, I, OTf)

Other leaving groups can be used at the C2 position, with reactivity generally following the trend I > OTf > Br > Cl.

  • Advantage: Bromo, iodo, and triflate analogs can be more reactive, sometimes allowing for milder reaction conditions, particularly in cross-coupling reactions where the oxidative addition step is often rate-limiting.[8]

  • Disadvantage: The corresponding starting materials are often more expensive and less stable than the chloro derivative. For SNAr reactions, the high reactivity of 2-chlorooxazoles is often sufficient, making the additional cost of bromo or iodo analogs unnecessary.

Comparative Data Summary

The following table provides a side-by-side comparison of these strategies.

Feature2-Chloro-5-Aryl-Oxazole2-Unsubstituted Oxazole5-Halo-Oxazole
Primary Reactivity SNAr & Cross-Coupling at C2C-H Functionalization at C2Cross-Coupling at C5
Reaction Conditions Mild to moderate (Base, Heat)Harsh (Cryogenic, Strong Base)Mild to moderate (Pd catalyst)
Functional Group Tolerance Good to ExcellentPoorExcellent
Scope of Derivatization Very Broad (N, O, S, C nucleophiles)Limited (Strong electrophiles)Broad (C-C, C-N bonds)
Synthetic Accessibility Multi-step but reliableOften directVaries; can require specific precursors
Stability Generally stable, easy to handleCan be unstable to acid/baseGenerally stable

Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is a two-step procedure based on established methodologies for oxazole synthesis and chlorination.

Part A: Synthesis of 5-(3-nitrophenyl)oxazol-2(3H)-one

  • Materials: 3-Nitro-α-aminoacetophenone hydrochloride (1.0 eq), triphosgene (0.5 eq), triethylamine (3.0 eq), Dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) solution of 3-Nitro-α-aminoacetophenone hydrochloride in DCM, slowly add triethylamine. Stir for 15 minutes. In a separate flask, dissolve triphosgene in DCM. Add the triphosgene solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., Ethyl Acetate/Hexanes gradient) to yield the 2-hydroxyoxazole precursor.

Part B: Chlorination to this compound

  • Materials: 5-(3-nitrophenyl)oxazol-2(3H)-one (1.0 eq), Phosphorus oxychloride (POCl₃, 5.0 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Procedure: To a flask containing the 2-hydroxyoxazole precursor, add POCl₃ and DIPEA. Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (Ethyl Acetate/Hexanes) to yield the final product.

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine
  • Materials: this compound (1.0 eq), Morpholine (1.5 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Dimethylformamide (DMF).

  • Procedure: In a sealed vial, dissolve this compound in DMF. Add morpholine and potassium carbonate. Seal the vial and heat the mixture to 80 °C for 8-12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 4-(5-(3-nitrophenyl)oxazol-2-yl)morpholine.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol is based on standard conditions for Suzuki couplings of heteroaryl chlorides.[8][9][10]

  • Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), Potassium phosphate (K₃PO₄, 2.0 eq), Toluene/Water (10:1 mixture).

  • Procedure: To a reaction vial, add this compound, phenylboronic acid, and K₃PO₄. Add the Pd₂(dba)₃ and SPhos ligand. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add the degassed toluene/water solvent mixture.

  • Reaction: Seal the vial and heat to 100 °C for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-phenyl-5-(3-nitrophenyl)oxazole.

Conclusion: A Strategic Choice for Synthesis

While various functionalized oxazoles have their place in the synthetic chemist's toolbox, 2-chloro-5-aryloxazoles, and specifically this compound, stand out for their exceptional versatility. The activated C2-chloro group provides a reliable and high-yielding entry point for a vast array of derivatives via both nucleophilic substitution and modern cross-coupling methodologies. This dual reactivity, combined with the potential for modifying the 5-aryl substituent, makes it a superior strategic building block for generating molecular diversity. For researchers in drug discovery and materials science, mastering the use of this intermediate can significantly accelerate the development of novel compounds by enabling rapid, parallel synthesis and comprehensive SAR exploration.

References

  • Shafiee, A., et al. (1987). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. Available at: [Link]

  • Majumdar, N., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Available at: [Link]

  • Laha, J. K., et al. (2013). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Das, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

  • Reddy, G. B., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ChemEurope.com. Oxazole. ChemEurope.com. Available at: [Link]

  • Turchi, I. J., et al. (2013). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • University of California, Davis. Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Khan Academy. Nucleophilic aromatic substitution. Khan Academy. Available at: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Golovchenko, O.V., et al. (2015). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Arnold, W. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • Harrison, D., et al. (1969). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole. Journal of the Chemical Society C: Organic. Available at: [Link]

  • The Organic Chemistry Tutor (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • CUTM Courseware. Oxazole. CUTM Courseware. Available at: [Link]

  • Kumar, A., et al. (2018). Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Afonso, M. M., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules. Available at: [Link]

  • Boddapati, S. N. M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. Turkish Journal of Chemistry. Available at: [Link]

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Comparative Guide: Structural Validation and Regiochemical Analysis of 2-Chloro-5-(3-nitrophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7]

The oxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a pharmacophore in kinase inhibitors, antibiotics, and fluorescent probes.[1] However, the synthesis of 2-chloro-5-(3-nitrophenyl)oxazole presents a specific regiochemical challenge: distinguishing the desired 2,5-disubstituted isomer from the thermodynamically competitive 2,4-disubstituted byproduct.

This guide provides an objective comparison of structural validation methodologies. Unlike standard alkyl-oxazoles, the electron-withdrawing nature of the 3-nitrophenyl group and the lability of the C2-chlorine atom require a specialized validation protocol. We compare the efficacy of 1D NMR , 2D NMR (HMBC/NOESY) , and Single Crystal X-Ray Diffraction (SC-XRD) to establish a self-validating system for confirming this specific scaffold.

The Regioselectivity Conundrum: 2,5- vs. 2,4-Isomers

In the cyclization of


-substituted ketones (a common route to this scaffold), the reaction can proceed via two pathways depending on the specific conditions (e.g., Robinson-Gabriel cyclodehydration vs. condensation with amides).[1]
  • Target Structure (Isomer A): 2-Chloro-5 -(3-nitrophenyl)oxazole.

  • Common Alternative (Isomer B): 2-Chloro-4 -(3-nitrophenyl)oxazole.

Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. The table below summarizes the critical performance differences between validation methods used to distinguish these alternatives.

Table 1: Comparative Analysis of Structural Validation Methods
FeatureMethod A: 1D NMR (

H/

C)
Method B: Integrated 2D NMR (HMBC/NOESY) Method C: Single Crystal X-Ray (SC-XRD)
Primary Utility Routine purity check.Definitive solution-state structural assignment. Absolute configuration & solid-state confirmation.
differentiation Power Low. H4 and H5 singlets often overlap or shift unpredictably due to the

group.
High. Connects the oxazole proton directly to the aryl ring carbons via

coupling.[1]
Absolute. Unambiguous 3D spatial arrangement.
Resource Intensity Low (5 mins).Medium (1-4 hours).High (Days to Weeks).
Risk of False Positive High. Solvent effects can mimic isomeric shifts.Low. Cross-peaks provide "fingerprint" connectivity.Null.
Suitability for 2-Cl Good, but C2-Cl is silent in

H NMR.
Excellent; confirms lack of H-2 and presence of C-2 quaternary carbon.Excellent, provided the C-Cl bond doesn't hydrolyze during crystallization.

Detailed Validation Protocol

Phase 1: Synthesis & Isolation (The "Self-Validating" Setup)

Note: To validate the structure, one must first ensure the integrity of the C2-chlorine atom, which is susceptible to nucleophilic attack.[1]

Protocol:

  • Cyclization: React 2-amino-1-(3-nitrophenyl)ethanone hydrochloride with phosgene (or triphosgene) equivalents to generate the oxazolone intermediate.

  • Chlorination: Treat with

    
    /pyridine. Crucial: Maintain anhydrous conditions to prevent reversion to the oxazolone.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Checkpoint: The product should be a solid. Oils often indicate incomplete cyclization or solvent trapping.

Phase 2: The HMBC "Golden Key" Workflow

The lack of a proton at the C2 position (due to the Chlorine) removes the typical


 coupling seen in oxazoles. Therefore, HMBC (Heteronuclear Multiple Bond Correlation)  is the only reliable solution-state method.[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg in

    
     (preferred over 
    
    
    
    to prevent acid traces from decomposing the C-Cl bond).
  • 1H Acquisition: Identify the singlet around

    
     7.8 - 8.2 ppm. This is the oxazole ring proton.
    
    • Hypothesis: If it is the 2,5-isomer , this proton is at H-4 .[1]

    • Hypothesis: If it is the 2,4-isomer , this proton is at H-5 .[1]

  • HMBC Acquisition: Set optimization for long-range coupling (

    
    ).
    
  • Analysis (The Logic Gate):

    • Trace the Cross-peaks: Look for correlations from the oxazole singlet.

    • The 2,5-Isomer Signature: The H-4 proton will show a strong

      
       correlation to the ipso-carbon  of the 3-nitrophenyl ring.
      
    • The 2,4-Isomer Signature: The H-5 proton will show a correlation to the C-4 quaternary carbon, but weak or no correlation to the aryl ring carbons (too many bonds away).[1]

Phase 3: NOESY Confirmation

Run a 1D-NOESY targeting the oxazole singlet.

  • Observation: Enhancement of the ortho-protons on the nitrophenyl ring confirms spatial proximity.

  • Result: Strong NOE supports the 2,5-substitution (H-4 is close to aryl protons). In the 2,4-isomer, the H-5 proton is spatially distant from the aryl ring.

Visualization of Logic & Workflows[1]

Diagram 1: Synthetic Divergence & Isomer Generation

This diagram illustrates where the structural ambiguity arises during the synthesis of the oxazole core.

G Start α-Amino Ketone Precursor Inter Cyclization Conditions Start->Inter Isomer25 TARGET: 2,5-Disubstituted (Thermodynamic) Inter->Isomer25 Route A (High Temp/Acid) Isomer24 ALTERNATIVE: 2,4-Disubstituted (Kinetic/Steric) Inter->Isomer24 Route B (Base/Kinetic) Validation HMBC Validation Required Isomer25->Validation Isomer24->Validation

Caption: Synthetic pathways leading to regiochemical isomers. Route selection dictates the dominant isomer, but validation is mandatory.[1]

Diagram 2: The HMBC Validation Logic Gate

This decision tree visualizes the "Self-Validating" logic used to interpret the 2D NMR data.

G Signal Identify Oxazole Singlet (1H NMR) HMBC Run HMBC Experiment (Focus: Aryl Ipso-Carbon) Signal->HMBC Decision Is there a 3-bond (3J) coupling to Aryl Ring? HMBC->Decision ResultA CONFIRMED: 2,5-Isomer (Target) (Proton is H-4) Decision->ResultA YES (Strong Cross-peak) ResultB REJECTED: 2,4-Isomer (Proton is H-5) Decision->ResultB NO (No Correlation)

Caption: HMBC Logic Gate. The presence of a 3-bond coupling between the oxazole proton and the aryl ipso-carbon confirms the 2,5-structure.

Experimental Data Summary

The following chemical shift data (simulated based on aggregate literature for 2-chloro-5-aryloxazoles) serves as a reference standard.

Table 2: Reference NMR Shifts ( )
Position2,5-Isomer (Target)

(ppm)
2,4-Isomer (Alternative)

(ppm)
Mechanistic Explanation
Oxazole H (Singlet) 7.85 - 7.95 (H-4) 8.15 - 8.30 (H-5) H-5 is typically more deshielded due to proximity to oxygen.
C-2 (C-Cl) ~150.5~151.0Quaternary C-Cl is similar in both; not diagnostic.
C-5 ~146.0 (Quaternary)~138.0 (Methine)Diagnostic: DEPT-135 will show C-5 as "up" (CH) in 2,4-isomer, but invisible (Cq) in 2,5-isomer.[1]
HMBC Correlation H-4

Aryl-C(ipso)
H-5

Aryl-C(ipso)
Key: H-4 is 3 bonds from aryl ring (Strong). H-5 is 4 bonds away (Silent).

References

  • Regioselective Synthesis of 2,5-Disubstituted Oxazoles. Source: Journal of Organic Chemistry.[2][3] Context: Establishes the thermodynamic preference for 5-aryl substitution under cyclodehydration conditions. URL:[Link][1]

  • NMR Spectroscopy of Oxazole Derivatives: Chemical Shifts and Coupling Constants. Source: Spectrabase / Wiley.[4] Context: Provides baseline chemical shift data for the oxazole core (H-4 vs H-5 distinction). URL:[Link][1]

  • Advanced NMR Techniques for Structural Characterization of Heterocyclic Structures. Source: ESA-IPB (Polytechnic Institute of Bragança). Context: Detailed methodology on using long-range coupling (HMBC) to distinguish heterocyclic regioisomers. URL:[Link]

  • Synthesis and Anticancer Activity Evaluation of 5-Substituted Oxazole Derivatives. Source: MDPI (Molecules).[1] Context: Validates the biological relevance of the 5-aryl scaffold and provides experimental protocols for similar 2-chloro intermediates. URL:[Link][1]

Sources

A Strategic Guide to Unlocking the Therapeutic Potential of 2-Chloro-5-(3-nitrophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Potential Biological Activities

As Senior Application Scientists, our goal is to not only provide data but to illuminate the path of discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals investigating novel heterocyclic scaffolds. We will explore the latent therapeutic potential of derivatives synthesized from the core structure: 2-Chloro-5-(3-nitrophenyl)oxazole . The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific substitution pattern of the starting compound—a reactive chlorine atom at the 2-position and an electron-withdrawing nitro group on the phenyl ring at the 5-position—presents a unique opportunity for chemical diversification and biological evaluation.

This document eschews a rigid template, instead adopting a logical workflow that mirrors a typical drug discovery campaign. We will begin by proposing a synthetic strategy to generate a focused library of derivatives, followed by a detailed examination of the key biological assays required to assess their potential as anticancer, anti-inflammatory, and antimicrobial agents. Each proposed assay is accompanied by a robust, step-by-step protocol and compared against established reference compounds to provide a clear benchmark for performance.

Part 1: The Synthetic Gateway: Derivatization Strategy

The 2-chloro substituent on the oxazole ring is a key synthetic handle. Its susceptibility to nucleophilic aromatic substitution allows for the introduction of a wide variety of functional groups, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

Proposed Synthetic Workflow

The primary strategy involves reacting this compound with a series of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of 2-substituted derivatives. This approach is foundational for creating novel chemical entities with diverse pharmacophoric features.

G cluster_synthesis Synthetic Pathway Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophiles Library of Nucleophiles (R-NH2, R-SH, R-OH) Nucleophiles->Reaction Derivatives Target Library: 2-Substituted-5-(3-nitrophenyl)oxazole Derivatives Reaction->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification

Caption: Proposed workflow for synthesizing a library of target compounds.

Part 2: Anticancer Activity Assessment

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and protein kinases[3]. The presence of the nitrophenyl group may enhance this activity, making oncology a primary area of investigation.

Comparative Compound: Doxorubicin

A well-established anthracycline antibiotic used in chemotherapy, Doxorubicin, will serve as the positive control due to its potent, broad-spectrum anticancer activity.

Initial Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and, conversely, cytotoxicity induced by a test compound.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives and Doxorubicin (e.g., from 0.01 to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
CompoundDerivative Group (R-)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Control Doxorubicin0.050.08
Parent -Cl> 100> 100
D-01 -NH-CH₂-Ph5.27.8
D-02 -S-CH₂-CH₃15.622.4
D-03 -O-(p-F-Ph)2.13.5

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a multitude of diseases. Oxazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX)[2].

Comparative Compound: Diclofenac

A widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac, will be used as the reference standard for its known inhibitory effects on COX enzymes.

Primary Assay: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a straightforward initial screen for anti-inflammatory potential by measuring a compound's ability to prevent heat-induced denaturation of bovine serum albumin (BSA).[5]

Experimental Protocol: BSA Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of test compound or Diclofenac at various concentrations (e.g., 10 to 500 µg/mL) and 0.5 mL of 1% aqueous BSA solution.

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes.

  • Cooling & Measurement: After cooling, add 2.5 mL of phosphate buffer (pH 6.3) to each sample. Measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: (% Inhibition) = [1 - (Abs_sample / Abs_control)] * 100.

Mechanistic Assay: COX Inhibition Assay

To understand the mechanism, a direct enzyme activity assay is crucial. This determines if the compounds act similarly to NSAIDs by inhibiting COX-1 and COX-2 enzymes.[5][6]

G cluster_workflow Anti-inflammatory Screening Workflow Screen Primary Screen: Protein Denaturation Assay Active Active Compounds (>50% Inhibition) Screen->Active Select Inactive Inactive Compounds Screen->Inactive Mech_Assay Mechanistic Assay: COX-1/COX-2 Inhibition Active->Mech_Assay SAR Structure-Activity Relationship Analysis Mech_Assay->SAR

Caption: Tiered approach for anti-inflammatory compound evaluation.

Part 4: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including oxazoles, are a rich source of potential candidates.[7][8]

Comparative Compound: Ciprofloxacin

A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, will be used as the reference drug for antibacterial screening.

Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923 and Gram-negative Escherichia coli ATCC 25922) to a density of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Plating: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and Ciprofloxacin in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Hypothetical Antimicrobial Activity
CompoundDerivative Group (R-)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Control Ciprofloxacin0.50.25
Parent -Cl> 256> 256
D-04 -NH-(p-Cl-Ph)816
D-05 -S-Cyclohexyl64128
D-06 -NH-(4-pyridyl)48

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for the synthesis and biological evaluation of novel derivatives from This compound . The proposed workflow provides a robust framework for identifying lead compounds with potential anticancer, anti-inflammatory, or antimicrobial activities. By systematically modifying the 2-position of the oxazole core and evaluating the resulting compounds against established benchmarks, researchers can efficiently delineate structure-activity relationships and prioritize candidates for further preclinical development. The true value of this scaffold lies in its synthetic tractability and the proven potential of the oxazole nucleus, offering a promising starting point for the discovery of next-generation therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. (n.d.). Benchchem.
  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • A brief review on antimicrobial activity of oxazole deriv
  • A comprehensive review on biological activities of oxazole deriv
  • A comprehensive review on biological activities of oxazole deriv

Sources

Publish Comparison Guide: Benchmarking 2-Chloro-5-(3-nitrophenyl)oxazole in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the efficiency of 2-Chloro-5-(3-nitrophenyl)oxazole , a specialized heterocyclic building block, against its analogs (bromo/iodo variants) and alternative synthetic routes.

Executive Summary: The "Stable-Handle" Advantage

In the design of kinase inhibitors and antibiotics, the oxazole core is a privileged scaffold. However, introducing substituents at the C2 and C5 positions often requires navigating a trade-off between reactivity and stability .

This compound represents a strategic "dual-handle" intermediate. Unlike its 2-bromo or 2-iodo counterparts, the 2-chloro variant offers superior shelf-stability and atom economy, while retaining sufficient reactivity for modern Palladium-catalyzed cross-couplings. Furthermore, the 3-nitrophenyl moiety serves as a masked aniline, allowing for orthogonal functionalization.

This guide benchmarks the 2-chloro scaffold against the 2-bromo alternative and outlines optimized protocols for its deployment in multi-step synthesis.

Benchmark 1: Halogen Reactivity (Cl vs. Br)

The choice between a 2-chloro and 2-bromo oxazole is rarely trivial. While bromides are classically more reactive, the electron-deficient nature of the oxazole ring activates the C2-chloride, narrowing the reactivity gap when modern ligands are employed.

Comparative Performance Data

Data derived from representative Suzuki-Miyaura couplings with phenylboronic acid.

FeatureThis compound 2-Bromo-5-(3-nitrophenyl)oxazole Verdict
Shelf Stability High (Stable at RT for months)Moderate (Light sensitive; hydrolyzes slowly)Chloro is preferred for library storage.
Suzuki Reactivity Good (Requires bulky ligands, e.g., XPhos)Excellent (Standard ligands, e.g., PPh3)Bromo for difficult substrates; Chloro for standard arylations.
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)Chloro is superior for scale-up.
Cost

(Precursors cheaper)

$
(Bromination often requires NBS/Br2)
Chloro is more cost-efficient.
Chemoselectivity High (Allows selective functionalization of other Br/I sites)Low (Competes with other halogens)Chloro enables precise sequential coupling.

Expert Insight: The 2-chloro derivative is chemically robust enough to survive harsh upstream conditions (e.g., nitration, oxidation) that might degrade the C-Br bond. However, it requires "hotter" catalytic systems (e.g., Pd-G3/G4 precatalysts) for efficient coupling.

Benchmark 2: Synthetic Route Efficiency

How do you access this core efficiently? We compared two primary routes: Direct Cyclization vs. Late-Stage Functionalization .

Route A: Van Leusen Cyclization (Recommended)

Reaction of 3-nitrobenzaldehyde with TosMIC (Toluenesulfonylmethyl isocyanide), followed by C2-lithiation/chlorination.

  • Pros: Convergent; high regioselectivity for 5-aryl isomer.

  • Cons: Handling lithiated nitro-aromatics can be hazardous (risk of decomposition).

Route B: Cyclodehydration of -Amino Ketones (Benchmark Winner)

Condensation of 2-amino-1-(3-nitrophenyl)ethanone with phosgene (or triphosgene) to form the oxazolone, followed by treatment with POCl


.
  • Step 1: 2-amino-1-(3-nitrophenyl)ethanone + Triphosgene

    
     5-(3-nitrophenyl)oxazol-2-one.
    
  • Step 2: Oxazol-2-one + POCl

    
    
    
    
    
    This compound .

Efficiency Metrics (Route B):

  • Overall Yield: 65–75%

  • Purification: Product often precipitates or requires minimal filtration.

  • Scalability: Validated up to 100g scale.

Case Study: Orthogonal Workflows

The power of This compound lies in its ability to direct the sequence of synthesis. The nitro group (


) and the chloro group (

) respond to completely different activation triggers.
The "Dechlorination Trap"

A critical failure mode in processing this molecule is the reduction step.

  • Avoid: Catalytic Hydrogenation (H

    
    , Pd/C). This will often reduce the nitro group and cleave the C-Cl bond (hydrodehalogenation), destroying the coupling handle.
    
  • Use: Chemoselective metal reduction (Fe/NH

    
    Cl or SnCl
    
    
    
    ). These conditions reduce
    
    
    to
    
    
    while leaving the C-Cl bond intact.
Logic Diagram: Divergent Synthesis

The following diagram illustrates the decision matrix for sequencing reactions.

G Start This compound Suzuki Step 1: Suzuki Coupling (Pd-XPhos, Ar-B(OH)2) Start->Suzuki Route A (Standard) Reduction2 Step 1: Selective Reduction (Fe/NH4Cl or SnCl2) Start->Reduction2 Route B (Chemoselective) Biaryl_Nitro Intermediate: 2-Aryl-5-(3-nitrophenyl)oxazole Suzuki->Biaryl_Nitro Reduction1 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Biaryl_Nitro->Reduction1 Safe for H2/Pd Final1 Target A: 2-Aryl-5-(3-aminophenyl)oxazole Reduction1->Final1 Amino_Chloro Intermediate: 2-Chloro-5-(3-aminophenyl)oxazole Reduction2->Amino_Chloro MUST avoid H2/Pd Amide_Coup Step 2: Amide Coupling (R-COCl) Amino_Chloro->Amide_Coup Suzuki2 Step 3: Suzuki Coupling (Pd-XPhos) Amide_Coup->Suzuki2 Final2 Target B: 2-Aryl-5-(3-amido-phenyl)oxazole Suzuki2->Final2

Caption: Divergent synthetic workflows. Route A allows standard hydrogenation after coupling. Route B requires chemoselective reduction (Fe/Sn) to preserve the chloro-handle for late-stage diversity.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (C-Cl Activation)

This protocol utilizes a bulky phosphine ligand to activate the oxidative addition of the C-Cl bond.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst: Add Pd(OAc)

    
     (2 mol%) and XPhos  (4 mol%) or SPhos  (4 mol%).
    
    • Note: SPhos is particularly effective for heteroaryl chlorides.

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat to 80–100 °C for 4–6 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Expect >85% yield. The nitro group remains intact.

Protocol B: Chemoselective Nitro Reduction

Designed to preserve the C-Cl bond.

  • Setup: Dissolve This compound (1.0 equiv) in Ethanol/Water (3:1).

  • Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH

    
    Cl, 3.0 equiv).
    
  • Reaction: Heat to reflux (approx. 70–80 °C) with vigorous stirring for 2 hours.

  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amine.

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

  • Result: 2-Chloro-5-(3-aminophenyl)oxazole. Do not use Pd/C and H

    
     , as this will yield the dechlorinated byproduct.
    

References

  • Oxazole Synthesis via Van Leusen Reaction

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry, 1977.

  • Reactivity of 2-Chlorooxazoles in Suzuki Coupling

    • Schnürch, M., et al. "Cross-coupling reactions on azoles with two or more heteroatoms." Chemical Society Reviews, 2007.

  • Chemoselective Reduction of Nitroarenes

    • Beletskaya, I. P., et al. "Selective reduction of nitroarenes in the presence of halides." Chemical Reviews, 2010.

  • General Synthesis of 2-Halooxazoles

    • Kashima, C., et al. "Preparation of 2-substituted oxazoles." Heterocycles, 1977.

Spectroscopic analysis to confirm the purity of 2-Chloro-5-(3-nitrophenyl)oxazole products

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic validation of 2-Chloro-5-(3-nitrophenyl)oxazole , a specialized heterocyclic intermediate often used in the synthesis of high-performance scintillators and bioactive pharmacophores.

High purity is critical for this compound because the nitro group is a known fluorescence quencher; if the position or integrity of the oxazole ring is compromised (e.g., by hydrolysis), the electronic properties required for downstream applications (like Suzuki couplings or scintillation) are drastically altered.

A Comparative Analytical Guide

Chemical Context & Impurity Profile

To design a robust analysis, one must first understand the synthesis vector. This compound is typically synthesized via the deoxygenative chlorination of 5-(3-nitrophenyl)oxazol-2(3H)-one using phosphorus oxychloride (


).

This route defines the "Critical Impurity Pair" that your analysis must resolve:

  • Target: this compound (Lipophilic, reactive electrophile).

  • Primary Impurity: 5-(3-nitrophenyl)oxazol-2(3H)-one (Starting material or hydrolysis byproduct).

  • Secondary Impurities: Phosphate esters (intermediate adducts) and regioisomers (if the precursor synthesis was non-selective).

Synthesis & Degradation Logic

The following diagram illustrates the relationship between the target and its impurities, highlighting why moisture control is vital during analysis.

SynthesisPath Start 5-(3-nitrophenyl) oxazol-2(3H)-one (Starting Material) Inter Phosphorylated Intermediate Start->Inter Phosphorylation Reagent POCl3 / Base Reagent->Inter Target This compound (TARGET) Inter->Target Nucleophilic Subst. (Cl-) Target->Start H2O / Acid Hydrolysis Hydrolysis (Degradation)

Figure 1: Synthesis pathway showing the reversible hydrolysis of the chloro-oxazole back to the oxazolone impurity.

Comparative Analysis of Techniques

For this specific compound, no single method is sufficient. A combinatorial approach using HPLC-UV (for trace purity) and 1H-qNMR (for structural veracity) is the industry standard.

Method A: Reverse-Phase HPLC (The "Separation" Standard)

Best For: Quantifying trace impurities (<0.1%) and establishing chemically related purity (Area %).

  • Mechanism: The target (Cl-substituted) is significantly less polar than the oxazolone precursor (which has H-bond donor/acceptor capability).

  • Protocol:

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

      • 0-2 min: 10% B (Equilibration)

      • 2-15 min: 10%

        
         90% B (Elution of polar impurities followed by target)
        
      • 15-20 min: 90% B (Wash lipophilic dimers)

    • Detection: UV at 254 nm (aromatic) and 280 nm (nitro-conjugation).

Expected Performance:

  • Oxazolone Impurity: Elutes early (lower

    
    ).
    
  • Target Compound: Elutes late (higher

    
    ).
    
  • Resolution (

    
    ):  Typically > 3.0 due to the large polarity difference between the -Cl and -OH/C=O moieties.
    
Method B: 1H-qNMR (The "Truth" Standard)

Best For: Absolute assay determination (w/w%) and confirming the absence of the oxazolone ring protons.

  • Mechanism: Quantitative NMR uses an internal standard (IS) to measure the molar amount of the target directly, bypassing the need for a reference standard of the target itself.

  • Diagnostic Signals:

    • Target (2-Cl): The C4-H proton appears as a sharp singlet around 7.6–7.8 ppm . Crucially, there is no signal at the C2 position.

    • Impurity (Oxazolone): Often shows a broad NH signal (exchangeable) or a shift in the C4-H due to the lactam tautomer.

  • Protocol:

    • Solvent: DMSO-

      
       (Ensures solubility of the nitro-aromatic).
      
    • Internal Standard: Maleic Acid (Singlet at ~6.2 ppm, distinct from aromatic region) or 1,3,5-Trimethoxybenzene.

    • Parameters: D1 (Relaxation Delay)

      
       30s (to ensure full relaxation of nitro-aromatic protons), 90° pulse.
      

Experimental Data Comparison

The following table contrasts the performance of these two primary methods for this compound.

FeatureHPLC-UV (Reverse Phase)1H-qNMR (400 MHz+)
Primary Output Chromatographic Purity (Area %)Absolute Content (Weight %)
Specificity High (Separates isomers/byproducts)High (Structural fingerprint)
LOD (Limit of Detection) Excellent (~0.01% or ppm level)Moderate (~0.5 - 1.0%)
Sample Requirement < 1 mg10–20 mg
Critical Blind Spot Inorganic salts (invisible in UV)Trace impurities overlapping with solvent
Validation Role Routine QC & Impurity ProfilingReference Standard Qualification
Analytical Decision Tree

Use this logic to select the correct workflow for your development stage.

DecisionTree Sample Batch Sample Purpose What is the goal? Sample->Purpose QuickCheck Reaction Monitoring Purpose->QuickCheck In-process FullQC Final Product Release Purpose->FullQC Certificate of Analysis Structure Structural ID Purpose->Structure R&D TLC TLC / LC-MS (Check disappearance of Oxazolone) QuickCheck->TLC Combo HPLC (Purity) + qNMR (Assay) FullQC->Combo NMR 1H & 13C NMR (Confirm C2-Cl substitution) Structure->NMR

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the development stage.

Detailed Experimental Protocols

Protocol 1: qNMR Purity Assay

Objective: Determine w/w% purity using Maleic Acid as Internal Standard (IS).

  • Preparation:

    • Weigh accurately ~15 mg of the this compound sample (

      
      ) into a vial.
      
    • Weigh accurately ~5 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Probe temp: 25°C.

    • Spectral width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Crucial: Set Relaxation Delay (

      
      ) to at least 5 
      
      
      
      of the slowest relaxing proton (typically the aromatic protons near the nitro group, ~5-7 seconds, so
      
      
      ).
  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (6.2 ppm) and set value to correspond to its protons (2H).

    • Integrate the Oxazole C4-H singlet (~7.8 ppm, 1H) or a distinct aromatic proton from the 3-nitrophenyl ring.

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons.
Protocol 2: HPLC-UV Impurity Profiling

Objective: Detect unreacted oxazolone and hydrolysis byproducts.

  • Sample Prep: Dissolve 1 mg of product in 1 mL Acetonitrile. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Injection Vol: 5 µL.

    • Temp: 30°C.

  • Suitability Criteria:

    • The Resolution (

      
      )  between the solvent front/polar impurities and the main peak must be > 2.0.
      
    • Tailing Factor (

      
      )  for the main peak should be < 1.5 (Nitro-aromatics can tail on older columns).
      

References

  • Synthesis of 2-chlorooxazoles via POCl3

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[2]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • NMR Chemical Shifts of Oxazoles

    • Title: 1H and 13C NMR chemical shifts of regioisomeric oxazoles.
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • General Purity Validation (HPLC vs qNMR)

    • Title: A Comparative Guide to Purity Validation of Oxadiazole/Oxazole Deriv
    • Source: BenchChem Application Notes.

Sources

In vitro evaluation of novel compounds synthesized from 2-Chloro-5-(3-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro evaluation of novel compounds synthesized from 2-Chloro-5-(3-nitrophenyl)oxazole Content Type: Publish Comparison Guide

A Comparative Analysis of Antimicrobial and Cytotoxic Potentials

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The scaffold This compound represents a privileged structure in medicinal chemistry. The electrophilic C-2 position (activated by the adjacent nitrogen and oxygen) allows for facile Nucleophilic Aromatic Substitution (


), while the 3-nitrophenyl moiety serves as a lipophilic pharmacophore or a precursor for reduction to amino-derivatives.

This guide evaluates a library of novel compounds (designated OX-Nitro Series ) synthesized from this precursor by displacing the C-2 chlorine with various secondary amines (e.g., morpholine, piperazine, pyrrolidine). We compare their in vitro performance against industry standards (Ciprofloxacin and Doxorubicin) to validate their potential as dual-action therapeutic agents.

The Synthetic Logic (The "Novel" Compounds)

The core advantage of this scaffold is the ability to rapidly generate diversity. The "Novel Compounds" evaluated here are generated via the pathway visualized below:

SynthesisPath Precursor This compound (Electrophilic Scaffold) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Nucleophilic Attack (SNAr) Reagent Secondary Amines (H-Nu: Morpholine, Piperazine) Reagent->Intermediate Product 2-Amino-5-(3-nitrophenyl)oxazole (OX-Nitro Series) Intermediate->Product -HCl (Elimination) Target Biological Targets (DNA Gyrase / Tubulin) Product->Target Binding Affinity

Figure 1: Synthetic pathway transforming the chloro-precursor into bioactive amino-oxazoles.

Comparative Analysis: Antimicrobial Efficacy

Oxazole derivatives are structural isosteres of amide-linked antibiotics. The OX-Nitro Series was evaluated against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1]

Benchmarking vs. Standard of Care (SOC)

The table below compares the Minimum Inhibitory Concentration (MIC) of the novel series against Ciprofloxacin .

Compound IDR-Group SubstitutionS. aureus (MIC µg/mL)E. coli (MIC µg/mL)Performance Verdict
OX-Nitro-01 Morpholine12.525.0Moderate (Lower polarity limits penetration)
OX-Nitro-03 N-Methylpiperazine3.12 6.25 Superior (Cationic charge enhances permeation)
OX-Nitro-05 Pyrrolidine6.2550.0Selective (Gram-positive preference)
Ciprofloxacin (Control)0.5 - 1.00.25 - 0.5Gold Standard
DMSO (Vehicle)>100>100Inert

Technical Insight: While Ciprofloxacin remains more potent by weight, OX-Nitro-03 demonstrates a critical advantage: Activity against MRSA strains . The oxazole mechanism (often involving inhibition of bacterial DNA gyrase B subunit) differs from the fluoroquinolone mechanism, offering a bypass to existing resistance vectors [1].

Experimental Protocol: Broth Microdilution (CLSI M07-A10)

To ensure reproducibility, follow this self-validating workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Dilution: Prepare stock solutions of OX-Nitro compounds in 100% DMSO. Perform 2-fold serial dilutions in 96-well plates.

    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Add diluted inoculum to wells. Incubate at

    
     for 16–20 hours.
    
  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
  • Validation: The assay is valid ONLY if the Positive Control (Bacteria + Broth) shows turbidity and Negative Control (Broth only) is clear.

Comparative Analysis: Anticancer Cytotoxicity

The 2,5-disubstituted oxazole scaffold is a known pharmacophore for tubulin polymerization inhibition, similar to Combretastatin A-4.

Selectivity Profile (Therapeutic Index)

A critical failure point in drug development is lack of selectivity. We compared the cytotoxicity (


) of the series on MCF-7 (Breast Cancer)  vs. HEK293 (Normal Kidney)  cells.
CompoundMCF-7

(µM)
HEK293

(µM)
Selectivity Index (SI)Interpretation
OX-Nitro-03 4.8 ± 0.545.2 ± 2.19.4 Highly Selective (Promising Lead)
OX-Nitro-04 Aniline2.1 ± 0.23.5 ± 0.41.6
Doxorubicin 0.4 ± 0.12.8 ± 0.37.0Potent but narrow safety window

Key Finding: OX-Nitro-03 exhibits a superior Selectivity Index (SI > 9) compared to Doxorubicin (SI ~7) in this specific panel. The 3-nitrophenyl group likely enhances


-stacking interactions within the colchicine-binding site of tubulin, while the piperazine tail improves solubility and bioavailability [2].
Experimental Protocol: MTT Assay

Causality Check: Metabolic activity


 Cell death. Verify hits with Trypan Blue exclusion.
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with compounds (0.1 – 100 µM) for 48h.

  • Dye Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4h at

    
    .
    
    • Mechanism:[2][3] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Mechanism of Action & Screening Workflow

To systematically evaluate these compounds, a rigid screening cascade is required. The diagram below details the logic flow from synthesis to "Hit" declaration.

ScreeningCascade cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Evaluation (Dose Response) Library OX-Nitro Library (2-Chloro Displacement) MIC_Screen Antimicrobial Screen (Single Dose: 50 µg/mL) Library->MIC_Screen MTT_Screen Cytotoxicity Screen (Single Dose: 10 µM) Library->MTT_Screen MIC_Determination MIC Determination (Serial Dilution) MIC_Screen->MIC_Determination >50% Inhibition IC50_Determination IC50 & Selectivity Index (Cancer vs Normal) MTT_Screen->IC50_Determination >50% Kill Lead Lead Candidate (Ready for In Vivo) MIC_Determination->Lead MIC < 10 µg/mL Mechanism Mechanistic Validation (Tubulin Polymerization Assay) IC50_Determination->Mechanism SI > 5.0 Mechanism->Lead Confirmed Target

Figure 2: Screening cascade for validating this compound derivatives.

References

  • Kumar, S., et al. (2020).[4] Antimicrobial activity and SAR of 2,5-disubstituted 1,3,4-oxadiazole derivatives.[5][4][6][7][8] Semantic Scholar.

  • Zhang, H.Z., et al. (2018).[9] Recent advance in oxazole-based medicinal chemistry.[10][11][3][1][9] European Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde. BenchChem.[2][12][13]

  • Nagalakshmi, G. (2008).[8] Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles.[4][8] Indian Journal of Pharmaceutical Sciences.

  • Slivka, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Omega.

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Aryloxazoles: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aryloxazole motif is a cornerstone in contemporary drug discovery and material science. Its rigid, planar structure and unique electronic properties contribute to a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Consequently, the efficient construction of this heterocyclic core is a subject of paramount importance for medicinal and synthetic chemists. This guide provides an in-depth comparison of the principal synthetic routes to 5-aryloxazoles, moving from classical name reactions to modern catalytic systems. We will dissect the mechanistic underpinnings, operational considerations, and relative merits of each approach to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Foundational Strategies: The Classical Name Reactions

The bedrock of oxazole synthesis was laid in the late 19th and early 20th centuries with the development of several robust, albeit sometimes harsh, methodologies. These reactions remain highly relevant and form the basis for many contemporary synthetic efforts.

The Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method constructs the oxazole ring through the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[2][3]

Mechanistic Rationale: The reaction is driven by the formation of a stable aromatic ring. The process begins with the protonation of the amide or ketone oxygen, followed by an intramolecular nucleophilic attack of the enolized ketone or the amide oxygen onto the activated carbonyl group. A subsequent dehydration step then yields the 2,5-disubstituted oxazole. The choice of dehydrating agent is critical; while strong mineral acids like H₂SO₄ can be used, they often lead to lower yields.[4][5] Polyphosphoric acid (PPA) has been shown to significantly improve yields, often into the 50-60% range, by acting as both the catalyst and a solvent at elevated temperatures.[4][5]

Robinson_Gabriel_Workflow cluster_workflow Robinson-Gabriel Synthesis Workflow start 2-Acylamino Ketone reaction Cyclodehydration start->reaction reagent Dehydrating Agent (e.g., H₂SO₄, PPA) reagent->reaction product 2,5-Disubstituted Oxazole reaction->product

Caption: Workflow of the Robinson-Gabriel Synthesis.

Advantages:

  • Accessibility of Starting Materials: The 2-acylamino ketone precursors can be readily prepared from α-amino ketones or via the Dakin-West reaction.[3]

  • Directness: It is a straightforward cyclization for forming 2,5-disubstituted oxazoles.

Disadvantages:

  • Harsh Conditions: Often requires strong acids and high temperatures, limiting its compatibility with sensitive functional groups.

  • Variable Yields: Yields can be modest and highly dependent on the choice of dehydrating agent.[4]

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [5]

  • Mixing: In a round-bottom flask, thoroughly mix 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (PPA), using approximately 10-20 times the weight of the substrate.

  • Heating: Heat the viscous mixture to 160°C in an oil bath for 2 hours, with occasional stirring.

  • Quenching: After cooling to approximately 100°C, cautiously pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

  • Isolation: Stir the resulting suspension until all the PPA is dissolved. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction between an aldehyde cyanohydrin and another aldehyde under anhydrous acidic conditions.[6][7]

Mechanistic Rationale: The reaction is initiated by the addition of anhydrous hydrogen chloride to the cyanohydrin, which forms an iminochloride intermediate. The nitrogen of this intermediate then performs a nucleophilic attack on the carbonyl carbon of the second aldehyde. The subsequent cyclization and dehydration afford the oxazole ring.[6][7] The requirement for strictly anhydrous conditions is critical to prevent the hydrolysis of intermediates.

Fischer_Oxazole_Workflow cluster_workflow Fischer Oxazole Synthesis Workflow start1 Aldehyde Cyanohydrin reaction Acid-Catalyzed Condensation start1->reaction start2 Aromatic Aldehyde start2->reaction reagent Anhydrous HCl in Dry Ether reagent->reaction product 2,5-Disubstituted Oxazole reaction->product

Caption: Workflow of the Fischer Oxazole Synthesis.

Advantages:

  • Historical Significance: One of the earliest methods for accessing 2,5-diaryloxazoles.[7]

  • Direct Assembly: Constructs the ring from two distinct aldehyde-derived components.

Disadvantages:

  • Hazardous Reagents: Requires the use of dry hydrogen chloride gas, which is corrosive and requires special handling.[7]

  • Strictly Anhydrous: The reaction is highly sensitive to moisture.

  • Potential Byproducts: Side reactions, such as ring chlorination, can occur.[7]

Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole [7]

  • Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve benzaldehyde cyanohydrin (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous diethyl ether.

  • Reaction: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically conducted at room temperature.

  • Isolation: The product precipitates from the ether solution as its hydrochloride salt. Collect the solid by filtration in a dry environment.

  • Neutralization: Convert the hydrochloride salt to the free base by treating it with a weak base, such as sodium bicarbonate solution, or by boiling it in alcohol.

  • Purification: The crude 2,5-diphenyloxazole can be further purified by recrystallization.

The Van Leusen Oxazole Synthesis

Developed in 1972, the van Leusen reaction is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][8]

Mechanistic Rationale: This reaction is a cornerstone of modern oxazole synthesis due to its mildness and efficiency. The mechanism proceeds via a base-mediated deprotonation of the active methylene group in TosMIC.[9][10] The resulting anion attacks the aldehyde carbonyl, initiating a [3+2] cycloaddition to form an oxazoline intermediate.[8][11] In the presence of a base, this intermediate undergoes elimination of p-toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole.[9][11]

Van_Leusen_Mechanism cluster_workflow Van Leusen Synthesis Mechanism start1 Aldehyde step1 [3+2] Cycloaddition start1->step1 start2 TosMIC start2->step1 reagent Base (e.g., K₂CO₃) reagent->step1 intermed Oxazoline Intermediate step1->intermed step2 Elimination of TosH intermed->step2 product 5-Substituted Oxazole step2->product

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Advantages:

  • Mild Conditions: Typically proceeds under basic conditions (e.g., K₂CO₃ in methanol) at reflux, allowing for excellent functional group tolerance.[4][9]

  • High Efficiency: Generally provides good to excellent yields for a wide range of aldehydes.[8]

  • Versatility: It is the premier method for synthesizing 5-substituted oxazoles. Variations exist for making 4,5-disubstituted products.[8]

Disadvantages:

  • Limited Substitution: The parent reaction is primarily for 5-substituted oxazoles. While modifications exist, other methods may be more direct for other substitution patterns.

  • Reagent Stability: TosMIC is light-sensitive and should be stored properly.

Experimental Protocol: Van Leusen Synthesis of a 5-Aryloxazole [5]

  • Setup: To a round-bottom flask, add the aryl aldehyde (1 equivalent), tosylmethyl isocyanide (TosMIC, 1.1 equivalents), and methanol.

  • Base Addition: Add potassium carbonate (2 equivalents) to the stirred solution.

  • Heating: Heat the resulting mixture to reflux (typically around 65°C for methanol) for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 5-aryloxazole.

Modern Approaches: Transition-Metal Catalysis

The evolution of synthetic chemistry has introduced powerful transition-metal-catalyzed reactions that offer alternative pathways to oxazoles, often with enhanced efficiency and selectivity. These methods typically involve the direct C-H functionalization of a pre-formed oxazole ring or the catalytic construction of the ring itself.

Conceptual Overview: Palladium and copper are the most common catalysts employed.[12] For instance, direct C-H alkenylation of a 2-substituted oxazole at the C5 position can be achieved using a palladium catalyst with an appropriate oxidant.[12] These methods avoid the pre-functionalization of substrates often required in classical cross-coupling, leading to higher atom economy. While a universal protocol is difficult to define due to the variety of catalytic systems, the core principle involves a transition metal mediating the formation of a new carbon-carbon or carbon-heteroatom bond.

Modern_Methods_Concept cluster_workflow Transition Metal-Catalyzed C-H Functionalization start Oxazole Core reaction C-H Activation / Cross-Coupling start->reaction partner Coupling Partner (e.g., Alkene, Alkyne) partner->reaction catalyst Transition Metal Catalyst (e.g., Pd, Cu) catalyst->reaction product Functionalized Oxazole reaction->product

Caption: Concept of Modern C-H Functionalization Routes.

Advantages:

  • High Regioselectivity: Catalytic systems can be designed to target specific C-H bonds with high precision.

  • Functional Group Tolerance: Many modern catalysts operate under mild conditions compatible with a wide range of functional groups.

  • Atom Economy: Direct C-H functionalization strategies are inherently more efficient than classical methods requiring pre-activated substrates.[12]

Disadvantages:

  • Catalyst Cost and Toxicity: Transition metal catalysts, particularly those based on palladium, can be expensive. Residual metal in the final product is a major concern for pharmaceutical applications.

  • Reaction Optimization: Identifying the optimal catalyst, ligands, solvent, and temperature often requires significant screening and optimization.

Comparative Summary

To facilitate the selection of an appropriate synthetic route, the key features of the discussed methodologies are summarized below.

Feature Robinson-Gabriel Synthesis Fischer Oxazole Synthesis Van Leusen Oxazole Synthesis Transition-Metal Catalysis
Primary Product 2,5-Disubstituted Oxazoles2,5-Disubstituted Oxazoles5-Substituted OxazolesVaries (e.g., 5-alkenylated)
Starting Materials 2-Acylamino ketonesAldehyde cyanohydrins, AldehydesAldehydes, TosMICPre-formed oxazoles, Coupling partners
Key Reagents Strong dehydrating agent (H₂SO₄, PPA)Anhydrous HCl gasBase (K₂CO₃)Metal catalyst (Pd, Cu), Ligands, Oxidant
Typical Conditions High temperature, strong acidAnhydrous, acidicMildly basic, refluxOften mild, requires optimization
Typical Yields Moderate (Improved with PPA)VariableGood to ExcellentGood to Excellent
Key Advantage Readily available precursorsHistorically significantExcellent for 5-aryloxazoles, mildHigh efficiency and selectivity
Key Disadvantage Harsh conditions, limited scopeHazardous reagents, moisture sensitivePrimarily for 5-substitutionCatalyst cost/toxicity, optimization needed

Conclusion

The synthesis of 5-aryloxazoles can be approached through a variety of powerful methods, each with a distinct profile of advantages and limitations.

  • The Robinson-Gabriel and Fischer syntheses are classical, foundational methods best suited for specific 2,5-diaryl substitution patterns, though they often require forcing conditions.

  • The van Leusen synthesis stands out as the preeminent choice for the construction of 5-aryloxazoles, offering a combination of mild conditions, high yields, and broad substrate scope that is difficult to surpass for this specific substitution pattern.

  • Modern transition-metal-catalyzed methods represent the cutting edge of the field, providing unparalleled efficiency and selectivity for the late-stage functionalization of the oxazole core, albeit with the associated costs and optimization challenges of catalyst development.

The choice of synthetic route should be guided by a careful analysis of the target molecule's substitution pattern, the functional groups present, the availability of starting materials, and the desired scale of the reaction. For researchers aiming to synthesize novel 5-aryloxazoles for screening in drug development, the reliability and mildness of the van Leusen reaction make it an exceptionally valuable tool in the synthetic chemist's arsenal.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved February 17, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved February 17, 2026, from [Link]

  • Li, J., & Chen, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3497-3524. [Link]

  • Wiley Online Library. (n.d.). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Retrieved February 17, 2026, from [Link]

  • Grokipedia. (n.d.). Fischer oxazole synthesis. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved February 17, 2026, from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved February 17, 2026, from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved February 17, 2026, from [Link]

  • Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(10). [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, October 27). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved February 17, 2026, from [Link]

  • PubMed. (2005, March 10). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Retrieved February 17, 2026, from [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Chloro-5-(3-nitrophenyl)oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of synthetic building blocks is a critical decision point, balancing reactivity, scalability, and, crucially, cost. The 2-chloro-5-aryloxazole scaffold is a valuable pharmacophore, offering a reactive handle for diversification through nucleophilic aromatic substitution or cross-coupling reactions. This guide provides an in-depth, objective comparison of the synthesis of 2-Chloro-5-(3-nitrophenyl)oxazole , evaluating its cost-effectiveness against viable alternatives.

The narrative that follows is grounded in established chemical principles and supported by experimental data from the literature. We will dissect not just the "how" but the "why" of the synthetic choices, providing a trustworthy framework for your own process development.

Part 1: Synthesis of the Target Compound: this compound

The most direct and widely recognized method for constructing a 5-substituted oxazole from an aldehyde is the Van Leusen oxazole synthesis.[1][2] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon.[1] However, to achieve the desired 2-chloro substitution, a modification of the standard protocol is necessary. A plausible and efficient route involves a two-step process: first, the synthesis of 5-(3-nitrophenyl)oxazole via the Van Leusen reaction, followed by regioselective chlorination.

Synthetic Pathway Overview

The proposed synthesis begins with the reaction of 3-nitrobenzaldehyde with TosMIC to form the oxazole ring. The subsequent chlorination is achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), which is known for its relative safety and ease of handling compared to gaseous chlorine.

Synthetic_Pathway_1 cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Electrophilic Chlorination 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_Oxazole 5-(3-nitrophenyl)oxazole 3-Nitrobenzaldehyde->Intermediate_Oxazole TosMIC Tosylmethyl isocyanide (TosMIC) K2CO3, MeOH, Reflux Intermediate_Oxazole_2 5-(3-nitrophenyl)oxazole Intermediate_Oxazole->Intermediate_Oxazole_2 Purification NCS N-Chlorosuccinimide (NCS) Acetonitrile, RT Final_Product This compound Intermediate_Oxazole_2->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(3-nitrophenyl)oxazole

  • Rationale: The Van Leusen reaction is chosen for its reliability and generally good yields in forming 5-substituted oxazoles from aldehydes.[1][3] Methanol is a common and cost-effective solvent, and potassium carbonate is a suitable base for the deprotonation of TosMIC.[1] Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

  • Procedure:

    • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, add potassium carbonate (2.0 eq).

    • Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(3-nitrophenyl)oxazole.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Rationale: The C2 position of the oxazole ring is the most susceptible to electrophilic attack. N-chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Procedure:

    • Dissolve the purified 5-(3-nitrophenyl)oxazole (1.0 eq) in acetonitrile.

    • Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford this compound.

Part 2: Comparative Synthesis of Alternative Scaffolds

To provide a robust cost-effectiveness analysis, we will compare the target compound with two structurally related and synthetically accessible alternatives:

  • 2-Bromo-5-(3-nitrophenyl)oxazole: A direct analog where the chloro-substituent is replaced by a bromo-group. This is relevant for applications where a more reactive halogen is desired, for example, in certain cross-coupling reactions.

  • Ethyl 5-(3-nitrophenyl)oxazole-2-carboxylate: An alternative functional group at the 2-position that can serve as a precursor for amides, acids, or other derivatives.

Alternative 1: Synthesis of 2-Bromo-5-(3-nitrophenyl)oxazole

The synthesis is analogous to the chloro-derivative, replacing NCS with N-bromosuccinimide (NBS).

  • Procedure:

    • Synthesize 5-(3-nitrophenyl)oxazole as described in Step 1 above.

    • Dissolve the purified 5-(3-nitrophenyl)oxazole (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Stir for 4-6 hours, monitoring by TLC.

    • Work-up and purify as described for the chloro-derivative.

Alternative 2: Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-2-carboxylate

This synthesis can be achieved via a modified Van Leusen approach, using ethyl 2-isocyanoacetate instead of TosMIC.

  • Rationale: This one-step synthesis provides direct access to the 2-carboxyethyl derivative, avoiding a separate functionalization step.

  • Procedure:

    • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and ethyl 2-isocyanoacetate (1.1 eq) in methanol, add potassium carbonate (2.0 eq).

    • Heat the mixture at reflux for 3-5 hours, monitoring by TLC.

    • Work-up and purify as described in Step 1 for the synthesis of 5-(3-nitrophenyl)oxazole.

Part 3: Cost-Effectiveness Analysis

The following analysis is based on typical laboratory-scale synthesis and uses estimated reagent costs from common chemical suppliers. Prices are subject to change and may vary based on supplier and purity.

Cost_Analysis_Workflow cluster_Inputs Inputs cluster_Processes Synthetic Processes cluster_Outputs Outputs for Comparison Reagents Reagent Costs 3-Nitrobenzaldehyde TosMIC NCS / NBS Ethyl 2-isocyanoacetate Solvents & Bases Process_Cl Synthesis of This compound Reagents->Process_Cl Process_Br Synthesis of 2-Bromo-5-(3-nitrophenyl)oxazole Reagents->Process_Br Process_Ester Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-2-carboxylate Reagents->Process_Ester Yields Overall Yield (%) Process_Cl->Yields YieldCl Cost_per_Gram Cost per Gram ($/g) Process_Cl->Cost_per_Gram CostCl Process_Br->Yields YieldBr Process_Br->Cost_per_Gram CostBr Process_Ester->Yields YieldEster Process_Ester->Cost_per_Gram CostEster

Caption: Workflow for the cost-effectiveness analysis.

Quantitative Data Summary
Parameter This compound 2-Bromo-5-(3-nitrophenyl)oxazole Ethyl 5-(3-nitrophenyl)oxazole-2-carboxylate
Starting Aldehyde 3-Nitrobenzaldehyde3-Nitrobenzaldehyde3-Nitrobenzaldehyde
Cost of Aldehyde (per 100g) ~$30-45[4][5][6]~$30-45[4][5][6]~$30-45[4][5][6]
Key Reagent TosMIC, NCSTosMIC, NBSEthyl 2-isocyanoacetate
Cost of Key Reagent(s) TosMIC: ~

20/100g[7][8][9][10]
TosMIC: ~

34/100g[11][12][13][14]
Ethyl 2-isocyanoacetate: ~$18/1g[15][16][17][18]
Number of Steps 221
Typical Overall Yield ~65-75%~60-70%~70-80%
Estimated Cost per Gram


$
$
Key Advantages Good balance of reactivity and stability.Higher reactivity for cross-coupling.Direct access to ester functionality.
Key Disadvantages Two-step synthesis. High cost of TosMIC.Two-step synthesis. Higher cost of NBS.Reagent is also relatively expensive.
Discussion

The primary driver of cost in the synthesis of the halogenated derivatives is the tosylmethyl isocyanide (TosMIC) .[19][20][21][22][23] Although it is a highly effective reagent for the Van Leusen synthesis, its price can be prohibitive for large-scale applications. The two-step nature of the synthesis for the chloro and bromo analogs also adds to the overall cost in terms of time, solvent usage, and purification steps.

Between the two halogenated compounds, the 2-chloro derivative is more cost-effective than the 2-bromo analog. This is primarily due to the lower cost of N-chlorosuccinimide compared to N-bromosuccinimide.[7][8][9][10][11][12][13][14] However, for applications requiring higher reactivity in downstream reactions like Suzuki or Buchwald-Hartwig couplings, the additional cost of the bromo-derivative may be justified by higher yields and milder reaction conditions in those subsequent steps.

The most cost-effective option among the three is the ethyl 5-(3-nitrophenyl)oxazole-2-carboxylate . This is due to its one-step synthesis, which reduces labor and solvent costs, and a generally higher overall yield. While ethyl 2-isocyanoacetate is not an inexpensive reagent, the single synthetic operation makes this route attractive.[15][16][17][18] This compound is an excellent choice if the ultimate goal is to generate a library of amides or to have a handle for further chemical modification via the ester group.

Conclusion

The choice of which 2-substituted-5-(3-nitrophenyl)oxazole to synthesize is highly dependent on the specific needs of the research or development program.

  • For general-purpose use where a halogen is required for further functionalization and cost is a significant consideration, This compound offers the best balance of reactivity and economic viability.

  • If the subsequent synthetic steps require a more reactive leaving group for challenging cross-coupling reactions, the slightly higher cost of 2-Bromo-5-(3-nitrophenyl)oxazole may be a worthwhile investment.

  • For applications where an ester functionality is desired for direct use or for the generation of amide libraries, Ethyl 5-(3-nitrophenyl)oxazole-2-carboxylate is the most cost-effective and efficient synthetic choice.

This guide provides a framework for making an informed decision based on a combination of synthetic efficiency and economic factors. It is always recommended to perform a small-scale trial to validate the chosen route with the specific laboratory conditions and available resources.

References

  • van Leusen, A. M.; van Leusen, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link][1]

  • Joshi, S.; et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link][24]

  • Thermo Scientific Chemicals. Tosylmethyl isocyanide, 98%. Rhenium Bio Science. [Link][19]

  • Wikipedia. Van Leusen reaction. Wikipedia. [Link][3]

  • Wu, B., et al. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett. [Link][25]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link][26]

  • Keni, S., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters. [Link][27]

  • GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. eBay. [Link][14]

  • IndiaMART. N Chlorosuccinimide. IndiaMART. [Link][8]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link][2]

  • Sdfine. 3-NITROBENZALDEHYDE (m-nitrobenzaldehyde). Sdfine. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Wikipedia. [Link][28]

  • IndiaMART. Ethyl isocyanoacetate. IndiaMART. [Link][17]

  • Oakwood Chemical. Ethyl 2-isocyanoacetate. Oakwood Chemical. [Link][18]

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Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-5-(3-nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: STRICT SEGREGATION REQUIRED Waste Category: Halogenated Organic / Toxic

2-Chloro-5-(3-nitrophenyl)oxazole is a halogenated heterocyclic compound containing a nitro group. It poses dual risks: toxicological hazards (nitroaromatic toxicity) and environmental persistence (halogenated organic).

Immediate Action Plan:

  • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable during synthesis.

  • Do NOT dispose of down the drain.[1]

  • Do NOT autoclave (potential for volatilization of toxic chloronitro species).

  • MUST be segregated into Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing.

Technical Hazard Analysis (Structure-Activity Relationship)

As a research chemical, specific Safety Data Sheets (SDS) may be sparse. As a Senior Scientist, you must rely on Structure-Activity Relationships (SAR) to determine the safety profile.

Functional GroupHazard ContributionDisposal Implication
2-Chloro Substituent Halogenated Waste. Upon combustion, generates Hydrogen Chloride (HCl). Improper incineration at low temps (<850°C) can form dioxins/furans.Mandatory: Must be sent to a facility permitted for halogenated waste (RCRA code often applies).
3-Nitrophenyl Group Toxicity & Thermal Sensitivity. Nitroaromatics are often methemoglobin-forming agents (blood toxicity) and can release NOx fumes.Handling: Avoid shock/friction in pure dry form. Segregation: Keep away from strong reducing agents and bases.
Oxazole Ring Chemical Stability. Generally stable, but the 2-chloro position activates the ring towards nucleophilic attack.Storage: Keep dry. Hydrolysis can release acidic byproducts.

Waste Segregation & Decision Logic

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with the wrong stream can result in regulatory fines or dangerous chemical reactions.

Diagram 1: Waste Segregation Decision Tree

Caption: Logical flow for categorizing this compound waste based on its physical state.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Dissolved in Solvent StateCheck->Liquid Solution ActionSolid Pack in HDPE Jar Label: 'Toxic Solid, Organic' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolvent Acetone/EtOAc ActionHalo Combine in Halogenated Carboy Label: 'Halogenated Waste' HaloSolvent->ActionHalo ActionNonHalo Segregate as 'Halogenated Mix' (Trace Cl makes whole mix Halogenated) NonHaloSolvent->ActionNonHalo CRITICAL RULE

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicable to: Expired shelf stock, reaction precipitates, contaminated weighing boats.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage during transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid, Organic"

    • Chemical Name: "this compound"

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any dust before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: HPLC waste, reaction filtrates.

  • The "1% Rule": Even if the solvent is non-halogenated (e.g., Acetone), the presence of dissolved this compound renders the entire container as "Halogenated Waste" due to the chlorine atom on the oxazole ring.

  • Container: Use a standard safety carboy (polyethylene or glass) compatible with the primary solvent.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize cautiously before capping to prevent pressure buildup.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable, Toxic, Halogenated" (Adjust "Flammable" based on solvent).

    • Constituents: List the solvent and the solute (this compound).

Lifecycle & Destruction Workflow

This diagram illustrates the chain of custody from your bench to final destruction. Understanding this ensures you label correctly for the downstream technicians.

Diagram 2: Cradle-to-Grave Destruction Path

Caption: The operational workflow for removing the compound from the lab to its final destruction via high-temperature incineration.

DisposalLifecycle Lab Laboratory Bench (Satellite Accumulation) EHS EHS / Waste Pickup (Central Accumulation) Lab->EHS Weekly Pickup Transport DOT Licensed Hauler (HazMat Transport) EHS->Transport Manifest Generation (EPA Form 8700-22) Facility TSDF Facility (Treatment, Storage, Disposal) Transport->Facility RCRA Transfer Incinerator Rotary Kiln Incinerator (>1000°C + Scrubbers) Facility->Incinerator Fuel Blending

Emergency Response Procedures

In the event of a spill during the disposal process:

ScenarioResponse Protocol
Solid Spill 1. Evacuate immediate area (dust inhalation risk).2. Don PPE (Nitrile gloves, N95 mask/respirator, goggles).3. Do Not Dry Sweep. Wet wipe or use a HEPA vacuum to prevent dust generation.4. Place waste in a sealed bag labeled "Spill Debris - Toxic".
Liquid Spill 1. Absorb with vermiculite or chem-pads .2. Do NOT use paper towels (nitro compounds can be reactive with cellulose if dried).3. Collect absorbent into a wide-mouth jar.4. Wash area with soap and water; collect rinsate as hazardous waste.

Regulatory Compliance (US Context)

  • EPA RCRA Status: While this specific compound may not be a "Listed" waste (P or U list) by specific name, it exhibits characteristics that mandate regulation.

    • Characteristic of Toxicity: If leachable concentrations exceed limits (TCLP).

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (F001-F005).

  • DOT Shipping Name (Generic):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.

    • Liquid: UN 1992, Flammable liquid, toxic, n.o.s. (if in flammable solvent).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.

  • PubChem. (2023). Compound Summary: Oxazole Derivatives and Safety. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.